2-Fluoro-6-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKUGVHRTLCKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334787 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-24-7 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-6-(trifluoromethyl)benzaldehyde physical properties
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical properties, synthesis, reactivity, and handling of this compound. As a uniquely substituted aromatic aldehyde, this compound is a cornerstone intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its strategic importance stems from the synergistic effects of its ortho-fluoro and trifluoromethyl substituents, which profoundly influence its chemical behavior and the biological properties of its derivatives.
The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with an ortho-fluorine atom, the reactivity of the aldehyde and the aromatic ring is further modulated, creating a versatile scaffold for advanced chemical synthesis.[3] This guide provides the foundational knowledge required to effectively utilize this powerful building block in research and development.
Core Physical and Chemical Properties
A thorough understanding of a compound's physical properties is paramount for its successful application in synthesis, dictating choices in reaction setup, solvent selection, and purification methods. This compound is a colorless to pale yellow liquid at standard temperature and pressure.[1][4] Key physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60611-24-7 | [1][5][6][7] |
| Molecular Formula | C₈H₄F₄O | [1][7][8] |
| Molecular Weight | 192.11 g/mol | [1][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Density | 1.432 g/mL at 25 °C | [6][9] |
| Boiling Point | 156 °C (at 760 mmHg) | [6][10] |
| 67 °C (at 10 mmHg) | [1] | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |
| Refractive Index (n20/D) | 1.458 - 1.460 | [1][6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF) | [4] |
Structural and Spectroscopic Data
Correct structural identification is critical for ensuring material purity and predicting reactivity. The standard identifiers for this compound are provided below. Experimental spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are publicly available for reference through the NIST Chemistry WebBook, which serves as an authoritative source for spectral data.[11][12]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [7][10] |
| SMILES | Fc1cccc(c1C=O)C(F)(F)F | [6] |
| InChI Key | FAKUGVHRTLCKHB-UHFFFAOYSA-N | [6][7][10] |
Synthesis and Application Insights
From a practical standpoint, the value of this compound lies in its reactivity, which is governed by the electron-withdrawing nature of its substituents. These groups decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while simultaneously activating the aldehyde group for nucleophilic attack.
General Synthesis Strategy
The synthesis of this compound typically involves the formylation of a pre-functionalized benzene ring. A generalized, conceptual workflow starts with 1-fluoro-3-(trifluoromethyl)benzene. This approach ensures the correct ortho-positioning of the key functional groups.
This pathway is strategically advantageous as the directing effect of the fluorine and trifluoromethyl groups facilitates selective metalation at the C2 position, leading to the desired isomer upon reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Key Applications and Reactivity
This aldehyde is a crucial intermediate in the synthesis of a wide array of high-value molecules. Its utility has been demonstrated in the creation of:
-
Pharmaceuticals: It serves as a key building block for anti-inflammatory and anti-cancer drug candidates.[1]
-
Agrochemicals: It is used in the development of potent pesticides and herbicides.[1][4]
-
Heterocyclic Chemistry: It is a precursor for synthesizing complex heterocyclic systems, such as 2-amino-5-trifluoromethylquinazoline.[6][13] It has also been employed in the synthesis of substituted benzo[b]thiophene-2-carboxylates.[13]
Exemplar Experimental Protocol: Knoevenagel Condensation
To illustrate the practical utility of this compound, the following section details a representative protocol for a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction highlights the reactivity of the aldehyde functionality and is a common step in constructing more complex molecular architectures.
Objective: To synthesize (E)-ethyl 2-cyano-3-(2-fluoro-6-(trifluoromethyl)phenyl)acrylate.
Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.92 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product.
This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of a high-purity product, which is essential for subsequent research and development stages.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant and a combustible liquid. Adherence to standard safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Health | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |||
| H335: May cause respiratory irritation | |||
| Physical | (None specified for primary hazard) | H227: Combustible liquid |
(Data sourced from aggregated GHS information)[6][7]
Handling Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the compound can be air-sensitive.[5] Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly grounded in its unique electronic properties. The strategic placement of fluoro and trifluoromethyl groups creates a versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its physical properties, reactivity, and safety protocols, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 60611-24-7 | TCI AMERICA [tcichemicals.com]
- 6. This compound 98 60611-24-7 [sigmaaldrich.com]
- 7. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 60611-24-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 60611-24-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound 98 60611-24-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the aldehyde functionality, imparts distinct chemical properties that are leveraged in the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making fluorinated building blocks like this one particularly valuable to medicinal chemists.[2] This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine and verify the structure of this compound, offering insights into the rationale behind the selection of each technique.
Physicochemical Properties
A foundational understanding of a compound's physical properties is a prerequisite for its effective handling and analysis. This compound is a colorless to pale yellow liquid with a characteristic bitter almond-like odor.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [2][3] |
| Molecular Weight | 192.11 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 156 °C (lit.) or 67 °C at 10 mmHg | [2] |
| Density | 1.432 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.458 (lit.) | |
| CAS Number | 60611-24-7 | [2][3] |
A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of the structure of this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical workflow for this process is depicted below.
Caption: A generalized workflow for the structure elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For a compound with multiple fluorine atoms like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
Expected Chemical Shifts and Splitting Patterns:
-
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F). Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[4][5]
-
Expected Chemical Shifts:
-
Aromatic Fluorine (Ar-F): A distinct signal is expected for the fluorine atom attached to the aromatic ring.
-
Trifluoromethyl Group (-CF₃): A singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of trifluoromethyl groups on a benzene ring is typically around -60 to -63 ppm relative to a CFCl₃ standard.[6]
-
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard for ¹⁹F.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Characteristic Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 and 2720 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Experimental Protocol for IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structure confirmation.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (192.11).
-
Fragmentation Pattern: Characteristic fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29).
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Data Acquisition: The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrum is recorded.
Integrated Spectroscopic Data Analysis
The true power of these techniques lies in their combined interpretation. The data from NMR, IR, and MS should be cross-correlated to build a cohesive and definitive structural assignment.
Caption: The convergence of data from multiple spectroscopic techniques confirms the proposed structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the application of modern spectroscopic techniques. Through the careful acquisition and interpretation of NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis, experimental protocols, and expected outcomes for each of these essential analytical methods, providing a comprehensive framework for researchers and scientists working with this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Utility of 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct electron-withdrawing groups ortho to the aldehyde, imparts a combination of steric and electronic properties that offer significant advantages in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's core properties, explores the mechanistic rationale for its application, and presents detailed, field-proven protocols for its use in key synthetic transformations. By elucidating the causality behind its reactivity, this document serves as a comprehensive resource for professionals seeking to leverage this versatile reagent in their research and development endeavors.
Core Compound Analysis: Physicochemical Properties and Spectroscopic Signature
A thorough understanding of a reagent's fundamental properties is paramount to its effective application. This compound is a colorless to pale yellow liquid at room temperature, and its key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 192.11 g/mol | [1][2][3] |
| Molecular Formula | C₈H₄F₄O | [1][2][3] |
| CAS Number | 60611-24-7 | [1][2][3] |
| Density | ~1.432 g/mL at 25 °C | [2] |
| Boiling Point | 156 °C (lit.) | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | ≥ 98% (GC) | [1][2] |
The structural arrangement of the fluorine and trifluoromethyl groups creates a unique electronic environment that is critical to the compound's reactivity. The trifluoromethyl group is a strong electron-withdrawing group through both induction and resonance, while the fluorine atom is highly electronegative, primarily exerting an inductive electron-withdrawing effect. This pronounced electron deficiency at the aromatic ring significantly influences the reactivity of the adjacent aldehyde group.
Spectroscopic Validation
Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic methods. Representative data available from public databases such as PubChem provide a reliable reference for researchers.[3]
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region and a downfield singlet for the aldehydic proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-CF₃ couplings), and the carbon of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde, typically around 1700 cm⁻¹.
-
Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of the compound.[3]
The Scientist's Perspective: Causality in Experimental Design
The strategic placement of the fluoro and trifluoromethyl groups ortho to the aldehyde is not arbitrary; it is a deliberate design choice that chemists exploit for several reasons.
Enhanced Electrophilicity of the Carbonyl Carbon
The potent electron-withdrawing nature of the substituents significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in reactions such as reductive aminations, Wittig reactions, and aldol condensations compared to less substituted benzaldehydes.
Modulating Bioavailability and Metabolic Stability
In the context of drug discovery, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a molecule's pharmacokinetic profile.[4] The trifluoromethyl group, in particular, can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life for drug candidates containing this moiety.
Caption: Logical relationship between the compound's structure and its utility.
Field-Proven Methodologies: A Focus on Reductive Amination
Reductive amination is a cornerstone of amine synthesis and a frequent application for this aldehyde. The following protocol is a robust, self-validating system for the synthesis of a secondary amine, a common structural motif in pharmaceuticals.
Detailed Protocol: Synthesis of N-Benzyl-1-(2-fluoro-6-(trifluoromethyl)phenyl)methanamine
This two-step, one-pot procedure involves the in-situ formation of a Schiff base (imine) followed by its reduction with sodium borohydride.
Materials:
-
This compound
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Imine Formation:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.
-
Add 1.0 mmol of benzylamine to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 mmol of sodium borohydride to the stirred solution in small portions. Causality Note: The addition is performed slowly and at 0 °C to control the exothermic reaction and prevent over-reduction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 10 mL of distilled water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.
-
Caption: Workflow for the reductive amination protocol.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is more than just a substituted aromatic aldehyde; it is a strategically designed reagent that offers significant advantages in modern organic synthesis. Its enhanced electrophilicity, coupled with the beneficial pharmacokinetic properties imparted by its fluorine-containing substituents, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively utilize this versatile compound in their synthetic endeavors, with a clear understanding of the chemical principles that drive its utility.
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction: The Significance of a Fluorinated Benzaldehyde Derivative
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of a wide range of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties, enhances metabolic stability, and improves the bioavailability of the resulting molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind various experimental choices and detailed protocols for key transformations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents a unique set of challenges due to the presence of two strongly electron-withdrawing groups on the aromatic ring. These substituents deactivate the ring towards traditional electrophilic aromatic substitution reactions. Consequently, the most successful synthetic strategies often rely on the functionalization of a pre-substituted benzene ring through methods such as directed ortho-lithiation or the transformation of existing functional groups. This guide will explore four primary and viable synthetic pathways.
Pathway 1: Directed Ortho-lithiation of 1-Fluoro-3-(trifluoromethyl)benzene
This pathway is one of the most direct routes, leveraging the ortho-directing ability of the fluorine atom to achieve regioselective formylation.
Causality Behind Experimental Choices
The fluorine atom in 1-fluoro-3-(trifluoromethyl)benzene is a more effective directing group for lithiation than the trifluoromethyl group. The lithiation is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. N,N-Dimethylformamide (DMF) is a common and effective formylating agent that reacts with the aryllithium species to form the desired aldehyde upon workup.
Reaction Pathway Diagram
Caption: Directed ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene.
Experimental Protocol: Ortho-lithiation and Formylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | General knowledge |
| Reagents | n-Butyllithium, DMF | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | -78 °C | [1] |
| Typical Yield | Moderate to good | [1] |
Pathway 2: Oxidation of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
This pathway involves the synthesis of the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. This is a reliable two-step approach.
Causality Behind Experimental Choices
The synthesis of the benzyl alcohol can be achieved by the reduction of the corresponding benzoic acid, which in turn can be synthesized via the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by quenching with carbon dioxide[2]. The oxidation of the primary benzyl alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) and Swern oxidation conditions are commonly employed for this transformation[3][4].
Reaction Pathway Diagram
Caption: Oxidation of 2-fluoro-6-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Swern Oxidation
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of dimethyl sulfoxide (DMSO, 2.7 eq) in DCM dropwise.
-
Alcohol Addition: After stirring for 5 minutes, a solution of 2-fluoro-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM is added dropwise.
-
Base Addition and Reaction: The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (7.0 eq).
-
Workup: The reaction mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography[5].
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol | [2] |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | [4][5] |
| Solvent | Anhydrous DCM | [4] |
| Temperature | -78 °C to room temperature | [4] |
| Typical Yield | Good to excellent | [4] |
Pathway 3: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile
This pathway relies on the partial reduction of a nitrile to an aldehyde using a sterically hindered reducing agent.
Causality Behind Experimental Choices
The starting benzonitrile can be synthesized from the corresponding aniline via a Sandmeyer reaction[6][7]. The partial reduction of the nitrile to the aldehyde is effectively achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The low temperature is crucial to prevent over-reduction to the primary amine[8][9].
Reaction Pathway Diagram
Caption: DIBAL-H reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile.
Experimental Protocol: DIBAL-H Reduction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous toluene.
-
Reduction: The solution is cooled to -78 °C. A solution of DIBAL-H in toluene (1.0 M, 1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Quenching and Workup: The reaction is quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The resulting suspension is filtered through celite.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography[8].
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzonitrile | [10] |
| Reagent | DIBAL-H | [8][9] |
| Solvent | Anhydrous Toluene | [8] |
| Temperature | -78 °C | [8] |
| Typical Yield | Good | [8][9] |
Pathway 4: Synthesis via Sandmeyer Reaction and Subsequent Reduction
This pathway offers a route from the corresponding aniline precursor, which can be advantageous depending on the availability of starting materials.
Causality Behind Experimental Choices
The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate[6][7]. The use of copper(I) cyanide is essential for the cyanation step. Once the benzonitrile is formed, it can be reduced to the aldehyde as described in Pathway 3.
Reaction Pathway Diagram
Caption: Synthesis via Sandmeyer reaction followed by reduction.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 2-Fluoro-6-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of hydrobromic acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C.
-
Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 eq) in water.
-
Workup: The reaction mixture is heated to facilitate the reaction, then cooled and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated to give the crude benzonitrile, which can be purified by chromatography or distillation before proceeding to the reduction step as outlined in Pathway 3[11].
Alternative, More Challenging Pathways
-
Vilsmeier-Haack Reaction: Direct formylation of 1-fluoro-3-(trifluoromethyl)benzene via the Vilsmeier-Haack reaction is challenging due to the electron-deficient nature of the aromatic ring. The Vilsmeier reagent is a weak electrophile and typically requires electron-rich substrates[12][13].
-
Grignard Reaction: The formation of a Grignard reagent from a precursor like 2-bromo-1-fluoro-3-(trifluoromethyl)benzene can be difficult. The presence of the fluorine atom can hinder the insertion of magnesium[14][15].
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. The directed ortho-lithiation and the reduction of the corresponding benzonitrile represent two of the most direct and efficient methods. The oxidation of the benzyl alcohol is also a highly viable and reliable approach. Each of these pathways offers a robust and scalable solution for the production of this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel and impactful molecules.
References
- 1. Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene: role of autocatalysis, lithium chloride catalysis, and reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. 2-フルオロ-6-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. leah4sci.com [leah4sci.com]
An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Its Spectroscopic Implications
2-Fluoro-6-(trifluoromethyl)benzaldehyde (C₈H₄F₄O) is an aromatic aldehyde featuring two distinct electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, positioned ortho to the aldehyde functionality.[1] This substitution pattern significantly influences the electronic environment of the aromatic ring and the aldehyde proton, leading to characteristic features in its various spectra. The strategic placement of these groups can impact molecular interactions and biological activity, making its unambiguous identification paramount.[2]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | PubChem[1] |
| Molecular Weight | 192.11 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | ChemBK[3] |
| Boiling Point | 156 °C | Sigma-Aldrich |
| Density | 1.432 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.458 | Sigma-Aldrich |
| CAS Number | 60611-24-7 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show signals for the aldehyde proton and the three aromatic protons.
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the ortho substituents. It will appear as a singlet in the downfield region of the spectrum, typically around δ 10.0-10.5 ppm.
-
Aromatic Protons (C₆H₃): The three protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzaldehyde. The coupling constants will be crucial for assigning the specific protons.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of δ 185-195 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm region. The carbons directly attached to the fluorine and trifluoromethyl groups will show characteristic splitting due to C-F coupling. The carbon bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): This carbon signal will be split into a quartet by the three attached fluorine atoms.
¹⁹F NMR Spectroscopy: A Fluorine-Focused View
¹⁹F NMR is particularly informative for this molecule, providing direct insight into the electronic environment of the two different fluorine-containing groups.
-
Aromatic Fluorine (C-F): The single fluorine atom on the aromatic ring will give rise to a signal whose chemical shift is sensitive to the electronic effects of the other substituents.
-
Trifluoromethyl Group (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, intense signal. The chemical shift of this group is characteristic of trifluoromethyl groups attached to an aromatic ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher (operating at ~100 MHz for ¹³C).
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz or higher (operating at ~376 MHz for ¹⁹F).
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~50 ppm
-
Reference: External standard of CFCl₃ (δ = 0 ppm).
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3080 | Aromatic C-H stretch | Weak-Medium |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| ~1710 | Carbonyl (C=O) stretch | Strong |
| ~1600, ~1470 | Aromatic C=C stretches | Medium |
| ~1320 | C-F stretch (trifluoromethyl) | Strong |
| ~1140 | C-F stretch (aromatic) | Strong |
The strong absorption band around 1710 cm⁻¹ is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring. The presence of two weak bands in the 2850-2750 cm⁻¹ region, known as a Fermi doublet, is a hallmark of the aldehyde C-H stretch and is a key diagnostic feature. The strong absorptions in the 1320-1140 cm⁻¹ range are indicative of the C-F bonds in the trifluoromethyl group and the aromatic fluorine.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid samples like this compound.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is invaluable for confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound.[1]
-
Loss of H· (M-1): A peak at m/z 191 is expected due to the loss of the aldehydic hydrogen radical.[1] This is often a prominent peak in the mass spectra of aromatic aldehydes.
-
Loss of CHO· (M-29): Fragmentation of the aldehyde group can lead to a peak at m/z 163, corresponding to the loss of a formyl radical.[1]
-
Loss of F· (M-19): Loss of a fluorine atom from the aromatic ring would result in a peak at m/z 173.
-
Loss of CF₃· (M-69): Cleavage of the trifluoromethyl group would lead to a fragment at m/z 123.
The relative intensities of these fragment ions provide a unique fingerprint for the molecule.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Temperature Program: A temperature gradient is used to separate the compound from any impurities. A typical program might start at 60°C and ramp up to 300°C.
-
-
MS Detection (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to the compound is analyzed for its molecular ion and fragmentation pattern.
-
Caption: Workflow for GC-MS analysis of this compound.
Safety and Handling
This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The unique electronic environment created by the ortho-fluoro and trifluoromethyl substituents gives rise to a distinct set of spectral data that, when properly interpreted, allows for the unambiguous identification of this important synthetic building block. The protocols and interpretive guidance provided in this document are designed to empower researchers, scientists, and drug development professionals to confidently utilize these analytical techniques in their workflows.
References
The Pivotal Role of Fluorine in Enhancing the Biological Activity of Benzaldehydes: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Incorporation of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic manipulation of molecular properties to enhance therapeutic efficacy is paramount. Among the elemental tools at the medicinal chemist's disposal, fluorine has emerged as a uniquely powerful asset.[1][2] Its introduction into organic molecules can profoundly influence a cascade of pharmacokinetic and pharmacodynamic parameters, including metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[3][4] This guide delves into the specific and potent impact of fluorination on the benzaldehyde scaffold, a versatile pharmacophore, and explores the resulting biological activities that are of significant interest to researchers, scientists, and drug development professionals. We will dissect the causality behind the enhanced bioactivity of fluorinated benzaldehydes, provide validated experimental protocols for their evaluation, and present a cohesive analysis of their structure-activity relationships.
The Unique Physicochemical Impact of Fluorine Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of transformative properties to a parent molecule.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature creates a powerful inductive effect.[1][3] This seemingly simple substitution can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in vivo half-life for fluorinated drug candidates.[1][5]
-
Modulation of pKa: The inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a molecule at physiological pH.[3] This can have profound effects on solubility, membrane permeability, and target binding.
-
Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
-
Altered Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[2][4]
These fundamental principles underpin the enhanced biological activities observed in fluorinated benzaldehydes.
Antimicrobial Activity of Fluorinated Benzaldehydes and Their Derivatives
Fluorinated benzaldehydes have demonstrated notable potential as antimicrobial agents, both directly and as precursors to more complex molecules like Schiff bases.[6][7] The aldehyde functional group itself can react with biological nucleophiles, while the fluorine substitution enhances the overall efficacy.
Mechanism of Antimicrobial Action
The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with and disrupt microbial cell membranes.[8] The lipophilicity, which can be modulated by fluorine substitution, plays a crucial role in this process. Furthermore, the aldehyde group can form Schiff bases with amino groups on proteins and enzymes, leading to their inactivation and subsequent inhibition of essential cellular processes.
Structure-Activity Relationship (SAR) Insights
The position and number of fluorine substituents on the benzaldehyde ring significantly influence antimicrobial potency. Studies on Schiff bases derived from fluorinated benzaldehydes have shown that the presence of fluorine generally enhances activity. For instance, in a series of fluorinated phenylhydrazine benzaldehyde Schiff bases, specific isomers demonstrated superior activity against different bacterial strains, highlighting the importance of the fluorine substitution pattern for targeted antimicrobial action.[9][10]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated benzaldehyde derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Fluorinated Phenylhydrazine Benzaldehyde Derivative C3 | Escherichia coli | 3.81 | [9][10] |
| Fluorinated Phenylhydrazine Benzaldehyde Derivative C4 | Staphylococcus aureus | 3.45 | [9][10] |
| Fluorinated Phenylhydrazine Benzaldehyde Derivative C6 | Pseudomonas aeruginosa | 3.31 | [9][10] |
| Schiff base of Isoniazid and 2-fluorobenzaldehyde (L1) | Candida albicans | 37 | [1] |
| Schiff base of Isoniazid and 4-fluorobenzaldehyde (L4) | Candida albicans | 48 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzaldehydes.
Materials:
-
Test compounds (fluorinated benzaldehydes)
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anticancer Activity of Fluorinated Benzaldehydes
The antiproliferative and cytotoxic effects of benzaldehyde and its derivatives have been recognized for some time.[12][13][14] Fluorination can further enhance these properties, leading to potent anticancer activity against various cancer cell lines.[8][15]
Putative Mechanisms of Anticancer Action
Fluorinated benzaldehydes may exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[15] This is often accompanied by the activation of caspases and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
-
Inhibition of Key Signaling Pathways: Benzaldehydes have been shown to interfere with signaling pathways crucial for cancer cell growth and survival.[16]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of fluorinated benzaldehyde derivatives is highly dependent on the substitution pattern. For example, in a study on fluorinated aminophenylhydrazines derived from fluorinated benzaldehydes, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[15] This suggests that the degree of fluorination can directly correlate with anticancer potency. The position of the fluorine atom is also critical, as it influences the electronic properties and steric interactions of the molecule within its biological target.
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected fluorinated compounds against human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | [15] |
| Fluorinated Chalcone (Compound 2a) | HepG2 (Liver) | 67.51 | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (fluorinated benzaldehydes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
Enzyme Inhibition by Fluorinated Benzaldehydes
The unique electronic properties of fluorinated benzaldehydes make them attractive candidates for the development of enzyme inhibitors.[17][18] They can act as reversible or irreversible inhibitors, depending on their structure and the target enzyme.
Tyrosinase Inhibition
Fluorinated benzaldehydes have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] This makes them promising agents for the treatment of hyperpigmentation disorders and for use in cosmetics. The inhibitory potency is dependent on the position of the fluorine atom, with 4-fluorobenzaldehyde being a particularly effective inhibitor.[3][5]
Cholinesterase Inhibition
Derivatives of fluorinated benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the treatment of Alzheimer's disease.[2][19][20] Fluorination can modulate the selectivity of these inhibitors for AChE versus BChE.
Quantitative Enzyme Inhibition Data
The following table provides IC50 values for the inhibition of tyrosinase by different fluorobenzaldehyde isomers.
| Compound | Enzyme | IC50 (mM) | Reference |
| 2-Fluorobenzaldehyde | Mushroom Tyrosinase | 1.62 | [3] |
| 3-Fluorobenzaldehyde | Mushroom Tyrosinase | 1.06 | [3] |
| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | 0.16 | [3] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of fluorinated benzaldehydes against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (fluorinated benzaldehydes)
-
Assay buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Product Formation: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC50 value.
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzaldehyde scaffold is a powerful and versatile strategy for the development of novel therapeutic agents. Fluorinated benzaldehydes and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The insights into their structure-activity relationships presented in this guide provide a solid foundation for the rational design of more potent and selective drug candidates.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate the design of more effective drugs.
-
Exploring a wider range of biological targets: The versatility of the fluorinated benzaldehyde scaffold suggests that it may have utility against a broader array of diseases.
-
Optimizing pharmacokinetic properties: Further medicinal chemistry efforts are needed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to improve their clinical potential.
By leveraging the unique properties of fluorine, researchers can continue to unlock the full therapeutic potential of the benzaldehyde pharmacophore, paving the way for the development of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 10. INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 11. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 12. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Newcastle University eTheses: Synthesis and cholinesterase activity of fluorinated donepezil derivatives [theses.ncl.ac.uk]
2-Fluoro-6-(trifluoromethyl)benzaldehyde safety and hazards
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This document provides a comprehensive technical overview of the safety considerations, hazards, and handling protocols for this compound (CAS No. 60611-24-7). It is intended for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate. The unique electronic properties conferred by the fluoro- and trifluoromethyl- substituents make this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals, but these same properties necessitate a thorough understanding of its hazard profile to ensure safe laboratory operations.[1]
Section 1: Core Hazard Identification and Classification
A foundational principle of laboratory safety is a complete understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The causality behind this classification stems from the compound's ability to interact with and potentially damage epithelial tissues upon contact.
The GHS classification mandates specific hazard statements that form the basis of our risk assessment.[2][3]
Table 1: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|---|
|
| Warning | Skin Irritation | H315: Causes skin irritation.[2][3] | | | | Eye Irritation | H319: Causes serious eye irritation.[2][3] | | | | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] |
-
H315 (Skin Irritation): Direct contact with the liquid can cause localized inflammation, redness, and discomfort. This is a common hazard for reactive aldehydes.
-
H319 (Serious Eye Irritation): The eyes are particularly sensitive. Splashes can lead to significant irritation, pain, and potential damage if not addressed immediately.
-
H335 (Respiratory Irritation): Vapors of the compound can irritate the mucous membranes of the respiratory tract, leading to coughing or shortness of breath.[2] This is a key consideration given its volatility under certain conditions.
Section 2: Physicochemical Properties & Reactivity Profile
Understanding the physical state and chemical reactivity of a compound is crucial for designing safe experiments and storage solutions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aldehyde functional group.[4][5]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 67 °C @ 10 mmHg; 156 °C (lit.) | [1] |
| Density | 1.432 - 1.44 g/mL at 20-25 °C | [1] |
| Flash Point | 82 °C (179.6 °F) - closed cup |[3] |
Reactivity and Stability:
-
Air Sensitivity: Some sources note the compound is air-sensitive, which is common for aldehydes that can oxidize to the corresponding carboxylic acid.[3][5] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure to maintain purity.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents to prevent vigorous or uncontrolled reactions.[6][7]
-
Hazardous Decomposition: Thermal decomposition may produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6][7] The potential release of corrosive HF gas during a fire is a significant hazard that requires specialized firefighting considerations.
Section 3: Proactive Risk Mitigation and Control
A proactive approach to safety involves a multi-layered strategy to minimize exposure. The hierarchy of controls provides a systematic framework for this process, prioritizing the most effective measures.
Caption: Risk Assessment and Control Workflow for Chemical Handling.
Step-by-Step Protocol for Risk Mitigation
-
Substitution/Elimination (Most Effective): In a research context, elimination is rarely possible. Substitution with a less hazardous reagent should always be the first consideration, although the unique reactivity of this compound often makes this impractical.
-
Engineering Controls:
-
Causality: To mitigate the risk of respiratory irritation (H335) from vapors, all handling of this compound must be performed inside a properly functioning chemical fume hood.[6][8] The fume hood provides a physical barrier and active ventilation to capture and exhaust vapors away from the user's breathing zone.
-
Procedure:
-
Verify the fume hood has a current inspection certification.
-
Ensure the sash is lowered to the indicated safe working height.
-
Conduct all transfers and manipulations at least 6 inches inside the hood.
-
Keep the container sealed when not actively in use.
-
-
-
Administrative Controls:
-
Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this compound.
-
Ensure all personnel have received documented training on the specific hazards and handling procedures.
-
Maintain clear and accurate labeling on all containers.
-
An eyewash station and safety shower must be readily accessible and tested regularly.[7][9]
-
-
Personal Protective Equipment (PPE) (Least Effective but Essential):
-
Eye and Face Protection: Chemical safety goggles are mandatory. The "serious eye irritation" (H319) hazard means that standard safety glasses do not provide sufficient protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9]
-
Skin Protection:
-
Wear a flame-resistant lab coat, fully buttoned.
-
Select chemically resistant gloves (e.g., nitrile) and inspect them for tears or pinholes before each use.[8]
-
Causality: Gloves provide the primary barrier against "skin irritation" (H315). It is critical to remove gloves immediately if contamination is suspected and wash hands thoroughly. Contaminated clothing must be removed and laundered before reuse.[3][8]
-
-
Respiratory Protection: If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[9]
-
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to a validated protocol is a hallmark of a trustworthy and safe laboratory environment.
Protocol for Safe Handling
-
Preparation: Review the Safety Data Sheet (SDS) and the experimental SOP. Assemble all necessary equipment and reagents within the fume hood.
-
Attire: Don all required PPE: chemical safety goggles, lab coat, and appropriate gloves.
-
Dispensing: Place the sealed container of this compound in a secondary container (e.g., a beaker) to contain any drips. Slowly uncap the bottle. Use a clean glass pipette or syringe to transfer the required volume.
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.
-
Cleanup: Immediately after use, securely seal the container. Wipe down any minor drips on the exterior of the bottle and the work surface with a suitable solvent-dampened cloth (e.g., isopropanol), ensuring the cleaning cloth is disposed of as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[8]
Protocol for Storage
-
Condition: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10] Many suppliers recommend refrigerated storage (2-8°C).[1]
-
Container: Keep the container tightly closed to prevent the release of vapors and potential degradation from air and moisture.[6][8]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[8]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an injury or chemical release.
Caption: Emergency First Aid Response Flowchart for Exposure.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[6][8] If the person feels unwell, call a POISON CENTER or doctor.[6][7]
-
Skin Contact: If the liquid comes into contact with skin, wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing and wash it before reuse.[3][8] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][8] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Persistent irritation requires immediate medical attention.[6][8]
-
Ingestion: If swallowed, rinse the mouth with water.[8] Call a POISON CENTER or doctor if you feel unwell.[8] Do NOT induce vomiting.[10]
Spill Response
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
Conclusion
This compound is a key synthetic intermediate whose utility is matched by its defined set of hazards. As a skin, eye, and respiratory irritant, its risks are significant but entirely manageable through a disciplined application of the hierarchy of controls. By integrating the principles and protocols outlined in this guide—from mandatory use of engineering controls like fume hoods to meticulous adherence to PPE and emergency procedures—researchers can confidently and safely leverage this compound's potential in advancing drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60611-24-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—are powerful tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast arsenal of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)benzaldehyde stands out as a particularly valuable intermediate. Its distinct substitution pattern, featuring two different fluorine-containing groups ortho to a reactive aldehyde, presents a unique combination of steric and electronic properties that have been masterfully exploited in the synthesis of complex pharmaceuticals. This guide provides an in-depth exploration of this critical reagent, from its fundamental synthesis to its pivotal role in the development of an FDA-approved therapeutic.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a colorless to pale yellow liquid under standard conditions. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's reactivity and spectroscopic signature.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 60611-24-7 | |
| Molecular Formula | C₈H₄F₄O | |
| Molecular Weight | 192.11 g/mol | |
| Boiling Point | 156 °C (lit.) | |
| Density | 1.432 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.458 (lit.) | |
| Flash Point | 82 °C (179.6 °F) - closed cup |
Spectroscopic Characterization
The unique electronic environment created by the ortho-fluoro and trifluoromethyl substituents gives rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aldehyde proton typically appears as a singlet around δ 10.4 ppm. The aromatic protons exhibit complex splitting patterns in the range of δ 7.7-8.2 ppm due to proton-proton and proton-fluorine coupling.
-
¹³C NMR : The carbonyl carbon resonates around δ 189 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR : This is a critical technique for characterizing this molecule. Two distinct signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, typically observed around -60 to -63 ppm (relative to CFCl₃).
-
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the C=O stretch of the aldehyde is observed around 1705 cm⁻¹.
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z 192.
Synthesis of this compound: A Mechanistic Perspective
While numerous synthetic routes can be envisioned, a highly effective and regioselective method for the preparation of this compound is through the directed ortho-metalation (DoM) of 1-fluoro-3-(trifluoromethyl)benzene. This approach offers excellent control over the substitution pattern, a critical consideration for this specific isomer.
The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool in synthetic organic chemistry that allows for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), bringing the strong base into proximity of the ortho-proton and facilitating its abstraction. In the case of 1-fluoro-3-(trifluoromethyl)benzene, the fluorine atom, despite being electron-withdrawing, can act as a modest DMG.
Synthetic Workflow and Experimental Protocol
The synthesis can be logically broken down into two main steps: the directed lithiation and the subsequent electrophilic quench with a formylating agent.
Caption: Synthetic workflow for this compound via DoM.
Detailed Experimental Protocol:
-
Materials : 1-Fluoro-3-(trifluoromethyl)benzene, n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), 1 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure :
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 1-fluoro-3-(trifluoromethyl)benzene to the cooled THF.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. The fluorine atom directs the lithiation to the C2 position.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Add anhydrous DMF dropwise to the reaction mixture. The aryllithium attacks the carbonyl carbon of DMF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield pure this compound.
-
Alternative Synthetic Route: Oxidation of Benzyl Alcohol
An alternative strategy involves the synthesis of the corresponding 2-fluoro-6-(trifluoromethyl)benzyl alcohol, followed by its oxidation to the aldehyde. The benzyl alcohol can be prepared from 2-fluoro-6-(trifluoromethyl)benzoic acid via reduction.
Caption: Alternative synthesis via reduction and subsequent oxidation.
This two-step process offers an alternative for scalability and may be preferable depending on the availability of starting materials. The oxidation of the benzyl alcohol to the aldehyde requires mild and selective conditions to prevent over-oxidation to the carboxylic acid. Methods such as Swern oxidation, Dess-Martin periodinane (DMP), or catalytic systems like sodium hypochlorite with TEMPO are effective for this transformation.
Application in Pharmaceutical Synthesis: The Case of Elagolix
The utility of this compound is powerfully demonstrated by its role as a key building block in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Elagolix is FDA-approved for the treatment of pain associated with endometriosis.
Role in the Elagolix Scaffold
In the synthesis of Elagolix, the 2-fluoro-6-(trifluoromethyl)benzyl moiety is installed onto a uracil core. This specific substituent is critical for the drug's high binding affinity to the GnRH receptor and its overall pharmacological profile. The synthesis involves the reduction of our title compound to the corresponding benzylamine, which then participates in the construction of the final drug molecule.
Synthetic Workflow from Benzaldehyde to a Key Elagolix Intermediate
Caption: Simplified workflow showing the incorporation of the benzaldehyde into the Elagolix core.
The synthesis of Elagolix is a multi-step process where the aldehyde is first converted to 2-fluoro-6-(trifluoromethyl)benzylamine. This amine is then coupled with a functionalized uracil derivative. The steric and electronic properties of the 2-fluoro-6-(trifluoromethyl)benzyl group are crucial for optimizing the drug-receptor interactions.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of fluorine chemistry in modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established and rational methodologies like directed ortho-metalation. Its successful application in the synthesis of Elagolix underscores its importance to the pharmaceutical industry. As drug development continues to demand molecules with finely tuned properties, the strategic use of versatile and functionally rich building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of therapeutics.
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique and potent electronic properties, coupled with its steric profile, profoundly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides a comprehensive technical overview of the CF3 group's role in drug design, moving beyond a simple recitation of its effects to a deeper analysis of the underlying chemical principles and their practical applications. We will explore its impact on metabolic stability, lipophilicity, target binding, and acidity/basicity, supported by quantitative data, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the trifluoromethyl group to design safer, more effective therapeutics.
The Fundamental Physicochemical Landscape of the Trifluoromethyl Group
The trifluoromethyl group's influence on a molecule's properties stems from the unique nature of the carbon-fluorine bond and the cumulative effect of three such bonds.
1.1. Electronic Properties: A Potent Electron-Withdrawing Force
The high electronegativity of fluorine (3.98 on the Pauling scale) makes the CF3 group a powerful electron-withdrawing substituent. This inductive effect significantly lowers the electron density of the atom or aromatic ring to which it is attached. This electronic perturbation is a key driver of its ability to modulate a molecule's pKa and influence its interactions with biological targets.[1][2]
1.2. Steric and Conformational Effects
While often considered a bioisostere of the methyl group, the trifluoromethyl group is sterically larger. Its van der Waals volume is closer to that of an ethyl or even an isopropyl group.[3] This steric bulk can be strategically employed to influence a molecule's conformation and its fit within a receptor's binding pocket, potentially enhancing selectivity and potency.
1.3. Lipophilicity: A Double-Edged Sword
The CF3 group is highly lipophilic, with a Hansch π value of +0.88.[4] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[4] However, the increase in lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. The impact of trifluorination on lipophilicity is also context-dependent; its effect is most pronounced when placed in the alpha-position to a functional group.[5]
Strategic Applications in Drug Design
The judicious placement of a trifluoromethyl group can overcome numerous challenges in drug development, from poor metabolic stability to suboptimal target engagement.
2.1. Enhancing Metabolic Stability
One of the most significant advantages of the CF3 group is its ability to block metabolic oxidation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can significantly increase a drug's half-life and improve its oral bioavailability.[4]
Workflow for Assessing Metabolic Stability
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Biologically Relevant Derivatives from 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological profiles. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] this compound stands as a uniquely valuable starting material, offering a trifluoromethyl group and a fluorine atom positioned ortho to a reactive aldehyde functionality. This substitution pattern presents both electronic and steric challenges and opportunities in synthetic design. The strong electron-withdrawing nature of both substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides detailed application notes and robust protocols for the synthesis of key derivatives from this versatile building block, with a focus on methodologies relevant to drug discovery and development.[1]
Application Note 1: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is fundamental in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. For this compound, the pronounced electrophilicity of the carbonyl carbon, due to the ortho-fluoro and -trifluoromethyl groups, facilitates this reaction. The resulting electron-deficient alkene can serve as a versatile Michael acceptor for the synthesis of more complex molecular architectures.
Protocol 1: Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)benzylidene)malononitrile
This protocol details the synthesis of a key intermediate for various heterocyclic and carbocyclic systems. The choice of piperidine as a catalyst provides a mild basic environment, suitable for promoting the reaction while minimizing side products.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol, anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add this compound (10 mmol, 1.92 g) and malononitrile (10 mmol, 0.66 g).
-
Add 20 mL of anhydrous ethanol and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with two portions of cold ethanol (10 mL each).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(2-fluoro-6-(trifluoromethyl)benzylidene)malononitrile as a white solid.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 hours | >90 |
Visualization:
Application Note 2: Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes, particularly for generating (E)-alkenes with high stereoselectivity.[2][3] The use of a phosphonate-stabilized carbanion offers greater nucleophilicity and less basicity compared to traditional Wittig reagents. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[1] For this compound, the HWE reaction provides a reliable method for introducing a variety of substituted vinyl groups.
Protocol 2: Synthesis of (E)-Ethyl 3-(2-Fluoro-6-(trifluoromethyl)phenyl)acrylate
This protocol describes the synthesis of an acrylate derivative, a common structural motif in bioactive molecules. The use of sodium hydride as a base ensures complete deprotonation of the phosphonate ester.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stir bar, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 0.44 g of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 20 mL of anhydrous THF to the flask and cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq, 2.24 g) in 10 mL of anhydrous THF to the NaH suspension via a dropping funnel over 20 minutes.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of this compound (1.0 eq, 1.92 g) in 10 mL of anhydrous THF dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a 9:1 hexane:ethyl acetate eluent) to afford the pure (E)-alkene.
-
Characterize the product by ¹H NMR to confirm (E)-stereochemistry (J-coupling of vinyl protons typically > 15 Hz).
Data Presentation:
| Reactant 1 | HWE Reagent | Base | Solvent | Predominant Isomer | Yield (%) |
| This compound | Triethyl phosphonoacetate | NaH | THF | E | >85 |
Visualization:
Application Note 3: Synthesis of Substituted Benzylamines via Reductive Amination
Substituted benzylamines are crucial building blocks in the synthesis of numerous pharmaceuticals. Reductive amination offers a direct and efficient method for converting aldehydes into amines. The process typically involves the in-situ formation of an imine or enamine, followed by reduction with a suitable hydride reagent. For this compound, this reaction provides access to a key intermediate for the synthesis of more complex nitrogen-containing scaffolds.
Protocol 3: One-Pot Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine
This protocol utilizes ammonium chloride as the nitrogen source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the starting aldehyde.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Aqueous sodium hydroxide (NaOH), 1M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) in 40 mL of methanol.
-
Add ammonium chloride (20 mmol, 1.07 g) to the solution and stir until dissolved.
-
In a separate beaker, dissolve sodium cyanoborohydride (15 mmol, 0.94 g) in 10 mL of methanol.
-
Slowly add the sodium cyanoborohydride solution to the aldehyde/ammonium chloride mixture at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
After completion, carefully add 1M aqueous NaOH to the reaction mixture until the pH is ~10-11 to neutralize the ammonium chloride and free the amine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude benzylamine by column chromatography on silica gel (e.g., using a gradient eluent of DCM with 0-5% methanol) or by distillation under reduced pressure.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Data Presentation:
| Aldehyde | Amine Source | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| This compound | NH₄Cl | NaBH₃CN | Methanol | 24 hours | 75-85 |
Visualization:
Application Note 4: Synthesis of Quinazoline Scaffolds
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4] A common synthetic route to quinazolines involves the condensation of an anthranilamide or a related derivative with an aldehyde. The use of this compound in this context allows for the introduction of these important fluorine-containing motifs into the quinazoline core, offering the potential for novel therapeutic agents.
Protocol 4: Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)quinazoline
This protocol describes a two-step, one-pot synthesis from 2-aminobenzonitrile and this compound. The reaction proceeds through an initial condensation to form an imine, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
2-Aminobenzonitrile
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminobenzonitrile (10 mmol, 1.18 g), this compound (10 mmol, 1.92 g), and a catalytic amount of p-toluenesulfonic acid monohydrate (1 mmol, 0.19 g).
-
Add 20 mL of anhydrous DMF and a magnetic stir bar.
-
Heat the reaction mixture in an oil bath at 120°C for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel to afford the pure 2-(2-fluoro-6-(trifluoromethyl)phenyl)quinazoline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |
| 2-Aminobenzonitrile | This compound | p-TsOH | DMF | 120°C | 60-70 |
Visualization:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-6-(trifluoromethyl)benzaldehyde, a highly versatile and valuable building block in contemporary pharmaceutical synthesis. We will dissect the unique chemical properties imparted by its distinct substitution pattern and demonstrate its application in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors. This document moves beyond simple procedural outlines to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals a robust framework for incorporating this reagent into their synthetic workflows. The protocols provided are designed to be self-validating, with clear rationales for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] These modifications are not merely structural embellishments; they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, is a well-established bioisostere that can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to target proteins.[3][4]
This compound emerges as a particularly powerful reagent due to its unique trifecta of functional handles: a reactive aldehyde, and two strongly electron-withdrawing groups positioned ortho to it. This arrangement activates the carbonyl carbon for nucleophilic attack while the steric bulk and electronic effects of the substituents guide reaction pathways, offering a high degree of control in complex syntheses.[5] Its utility is prominently demonstrated in the synthesis of anti-inflammatory and anti-cancer drugs, where precise molecular architecture is paramount for therapeutic efficacy.[6]
Diagram: Structure of this compound
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
Application of 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Agrochemicals: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Agrochemical Synthesis
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly versatile and valuable building block in the synthesis of modern agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the aldehyde functionality, imparts distinct physicochemical properties to derivative molecules. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the aldehyde, making it a key intermediate for creating complex and highly active agrochemical ingredients.[1][2] The presence of fluorine often enhances metabolic stability, bioavailability, and binding affinity of the final product to its biological target, contributing to the development of more effective and environmentally safer pesticides.[3] This guide provides a detailed exploration of the application of this compound in the synthesis of herbicides, and outlines protocols for the development of novel insecticides and fungicides based on this key intermediate.
Part 1: Herbicide Synthesis - The Pathway to Penoxsulam
A significant application of the 2-fluoro-6-(trifluoromethyl)phenyl scaffold is in the synthesis of the commercial herbicide Penoxsulam. Penoxsulam is a triazolopyrimidine sulfonamide herbicide that provides broad-spectrum control of annual grass, sedge, and broadleaf weeds in rice and other crops.[4] While the direct starting material for Penoxsulam synthesis is a sulfonyl chloride derivative, this key intermediate can be prepared from 2-Fluoro-6-(trifluoromethyl)aniline, which itself is readily synthesized from this compound.
Logical Workflow for Penoxsulam Synthesis from this compound
Caption: Synthetic workflow for Penoxsulam from this compound.
Protocol 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)aniline from this compound
This protocol describes the conversion of the aldehyde to the corresponding aniline, a crucial step in the synthesis of the Penoxsulam intermediate.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Oxime Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime.
-
Catalytic Hydrogenation: Dissolve the crude oxime in methanol and transfer to a hydrogenation vessel. Add 10% palladium on carbon (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 2-Fluoro-6-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride
This protocol outlines the multi-step synthesis of the key sulfonyl chloride intermediate for Penoxsulam, starting from the aniline derivative.[4]
Materials:
-
2-Fluoro-6-(trifluoromethyl)aniline
-
2,2-Difluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Glacial acetic acid
-
Dichloromethane
-
Standard glassware for organic synthesis
Procedure:
-
Etherification: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add 2,2-difluoroethanol (1.1 equivalents) dropwise at 0 °C. After the evolution of hydrogen ceases, add 2-Fluoro-6-(trifluoromethyl)aniline (1 equivalent) and heat the mixture at 80-100 °C for 12-16 hours. Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline.
-
Diazotization: Dissolve the 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature to form the diazonium salt solution.
-
Chlorosulfonation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. The product can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of Penoxsulam
This final step involves the condensation of the sulfonyl chloride intermediate with 5,8-dimethoxy[1][5][6]triazolo[1,5-c]pyrimidin-2-amine.[7]
Materials:
-
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
-
Pyridine
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve 5,8-dimethoxy[1][5][6]triazolo[1,5-c]pyrimidin-2-amine (1 equivalent) and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) in acetonitrile.[7]
-
Base Addition: Add pyridine (2-3 equivalents) to the mixture as a base and catalyst.[7]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Penoxsulam.
Part 2: Insecticide and Fungicide Development - Exploring the Potential of the 2-Fluoro-6-(trifluoromethyl)phenyl Scaffold
The unique electronic properties of the 2-fluoro-6-(trifluoromethyl)phenyl moiety make it an attractive scaffold for the design of novel insecticides and fungicides. The introduction of this group can lead to compounds with enhanced biological activity.
Exemplary Synthesis of a Novel Insecticidal Amide
Research into trifluoromethylphenyl amides has shown promising insecticidal and repellent properties.[8] The following protocol provides a general method for the synthesis of N-acyl derivatives of 2-fluoro-6-(trifluoromethyl)aniline, which can be screened for insecticidal activity.
Caption: Workflow for the synthesis and screening of novel insecticidal amides.
Protocol 4: General Synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl) Amides
Materials:
-
2-Fluoro-6-(trifluoromethyl)aniline
-
Various acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-6-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Exemplary Synthesis of a Novel Fungicidal Pyrazole
Pyrazole derivatives are a well-established class of fungicides. The synthesis of novel pyrazoles containing the 2-fluoro-6-(trifluoromethyl)phenyl moiety can lead to new fungicidal candidates.[9][10]
Protocol 5: Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-1H-pyrazoles
This protocol involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Materials:
-
2-Fluoro-6-(trifluoromethyl)aniline
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Stannous chloride
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Hydrazine Synthesis: Prepare 2-fluoro-6-(trifluoromethyl)phenylhydrazine from 2-fluoro-6-(trifluoromethyl)aniline via diazotization followed by reduction with stannous chloride.
-
Condensation: In a round-bottom flask, dissolve 2-fluoro-6-(trifluoromethyl)phenylhydrazine (1 equivalent) and the 1,3-diketone (1 equivalent) in ethanol or acetic acid.
-
Reaction and Monitoring: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. The crude pyrazole can be purified by column chromatography.
Part 3: Bioassay Protocols for Agrochemical Screening
Once novel compounds are synthesized, their biological activity must be evaluated through standardized bioassays.
Protocol 6: Herbicide Bioassay (Whole Plant Assay)[11]
Objective: To assess the phytotoxic effects of synthesized compounds on target weed species.
Materials:
-
Synthesized compound
-
Target weed species (e.g., barnyardgrass, pigweed)
-
Control plants (untreated)
-
Positive control (commercial herbicide, e.g., Penoxsulam)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions
-
Spraying equipment
Procedure:
-
Plant Preparation: Grow the target weed species in pots to the 2-4 leaf stage.
-
Treatment Application: Prepare solutions of the synthesized compounds at various concentrations. Spray the plants uniformly with the test solutions, a positive control, and a solvent-only control.
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Evaluation: After 7-14 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the GR50 (the concentration that causes 50% growth reduction) for active compounds.
Protocol 7: Insecticide Bioassay (Leaf-Dip or Topical Application)[5]
Objective: To determine the toxicity of synthesized compounds to target insect pests.
Materials:
-
Synthesized compound
-
Target insect species (e.g., aphids, caterpillars)
-
Host plant leaves or artificial diet
-
Microsyringe or dipping solution
-
Petri dishes or ventilated containers
-
Control insects (untreated or solvent-treated)
Procedure (Leaf-Dip Method):
-
Preparation of Treated Leaves: Prepare solutions of the test compounds at various concentrations. Dip host plant leaves into the solutions for a set time (e.g., 10 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaves in petri dishes and introduce a known number of insects.
-
Incubation: Maintain the petri dishes at a controlled temperature and humidity.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead insects.
-
Data Analysis: Calculate the LC50 (the concentration that causes 50% mortality) for active compounds.
Protocol 8: Fungicide Bioassay (Mycelial Growth Inhibition)[12]
Objective: To evaluate the ability of synthesized compounds to inhibit the growth of pathogenic fungi.
Materials:
-
Synthesized compound
-
Target fungal species (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Fungal culture plugs
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA and autoclave it. While the agar is still molten, add the synthesized compounds at various concentrations. Pour the amended agar into petri dishes.
-
Inoculation: Place a small plug of an actively growing fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Growth Measurement: After a set period (e.g., 3-7 days), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of growth inhibition compared to a control plate without the test compound. Determine the EC50 (the concentration that causes 50% inhibition of mycelial growth).
Data Presentation
Quantitative data from bioassays should be summarized in tables for clear comparison.
Table 1: Herbicidal Activity of Compound X against Barnyardgrass
| Concentration (ppm) | Growth Inhibition (%) |
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 98 |
| GR50 (ppm) | 12.5 |
Table 2: Insecticidal Activity of Compound Y against Aphids (LC50)
| Compound | LC50 (µg/mL) after 48h |
| Compound Y | 5.2 |
| Positive Control | 2.1 |
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value agrochemicals. Its utility is demonstrated in the production of the herbicide Penoxsulam and its potential for the development of novel insecticides and fungicides is significant. The protocols provided in this guide offer a framework for researchers to explore the rich chemistry of this fluorinated building block and to discover next-generation crop protection solutions. The strategic incorporation of the 2-fluoro-6-(trifluoromethyl)phenyl moiety will undoubtedly continue to be a fruitful area of research in agrochemical discovery.
References
- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 2. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
- 5. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 7. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
- 8. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Amine Chemistry: A Guide for Researchers
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Among the repertoire of fluorinated building blocks, 2-fluoro-6-(trifluoromethyl)benzaldehyde stands out as a particularly valuable reagent. Its dual substitution pattern, featuring both a strongly electron-withdrawing trifluoromethyl group and a moderately electron-withdrawing fluorine atom ortho to the aldehyde, presents a unique electronic and steric environment that modulates its reactivity and imparts desirable characteristics to its derivatives.
This technical guide provides an in-depth exploration of the reactions of this compound with a variety of amines. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for key reactions, and present data to guide researchers in harnessing the full potential of this versatile building block for the synthesis of novel chemical entities.
Core Reactivity: The Interplay of Inductive and Steric Effects
The reactivity of the aldehyde functional group in this compound is significantly influenced by its ortho substituents. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inductive effect of the fluorine atom, renders the carbonyl carbon highly electrophilic. This heightened electrophilicity generally facilitates nucleophilic attack by amines. However, the steric bulk of the trifluoromethyl group can also play a role, potentially hindering the approach of very bulky nucleophiles. Understanding this electronic and steric interplay is crucial for optimizing reaction conditions.
The primary reactions of this compound with amines can be broadly categorized into four key transformations, each offering a gateway to a diverse array of molecular architectures:
-
Schiff Base (Imine) Formation: A foundational condensation reaction that serves as a direct route to imines, which are themselves valuable intermediates or final products.
-
Reductive Amination: A powerful two-step, one-pot sequence that converts the aldehyde into a secondary or tertiary amine, a ubiquitous functional group in pharmaceuticals.
-
Pictet-Spengler Reaction: A specialized cyclization reaction that leads to the formation of tetrahydro-β-carboline scaffolds, prevalent in natural products and CNS-active compounds.
-
Ugi Multicomponent Reaction: A highly efficient one-pot reaction that allows for the rapid assembly of complex, peptide-like molecules from four different starting materials.
The following sections will provide a detailed examination of each of these transformations, complete with experimental protocols and expert insights.
Section 1: Schiff Base (Imine) Formation
The condensation of this compound with primary amines is a fundamental and often reversible reaction that yields N-substituted imines, also known as Schiff bases.[3][4] These compounds are not only stable entities with their own spectrum of biological activities but also serve as crucial precursors for the synthesis of amines via reduction.[5]
Mechanism and Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration drives the equilibrium towards the formation of the stable imine product.[4] The strong electron-withdrawing nature of the ortho substituents on the benzaldehyde ring accelerates the initial nucleophilic addition step.
For this reaction, the choice of solvent is critical. Anhydrous solvents such as ethanol, methanol, or toluene are typically employed to favor the forward reaction by minimizing the presence of water, which could otherwise hydrolyze the imine product.[5][6] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often necessary to facilitate the dehydration of the hemiaminal intermediate.[5]
Protocol 1.1: General Procedure for the Synthesis of N-Aryl Imines
This protocol describes a general method for the synthesis of N-aryl imines from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, prepare a solution of 1.0 mmol of the desired substituted aniline in 5 mL of absolute ethanol.
-
Add the aniline solution to the stirred solution of the aldehyde in the round-bottom flask.
-
To catalyze the reaction, add 2-3 drops of glacial acetic acid to the reaction mixture.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the electronic nature of the aniline derivative (see Table 1).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4 | 92 |
| 2 | 4-Methoxyaniline | 3 | 95 |
| 3 | 4-Chloroaniline | 6 | 88 |
| 4 | 2,4-Difluoroaniline | 6 | 85 |
Table 1: Synthesis of Schiff Bases from this compound. Conditions based on analogous reactions with substituted benzaldehydes.[5][6]
Visualization of the Workflow:
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Wittig Reaction with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction: Navigating the Olefination of a Highly Deactivated Aromatic System
The Wittig reaction stands as a cornerstone of organic synthesis, providing a reliable and regioselective method for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its power lies in the unambiguous placement of the alkene, a feature not always achievable through traditional elimination reactions.[4][5] This guide focuses on the application of the Wittig reaction to a particularly challenging yet synthetically valuable substrate: 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
The presence of two potent electron-withdrawing groups (EWGs), the ortho-fluorine and trifluoromethyl moieties, renders the carbonyl carbon of this aldehyde exceptionally electrophilic. While this heightened reactivity can be advantageous, it also necessitates careful control over reaction conditions to manage potential side reactions and achieve desired stereochemical outcomes. The resulting fluorinated styrene derivatives are of significant interest in medicinal chemistry and materials science, where the unique properties of fluorine can modulate biological activity, metabolic stability, and material characteristics.
This document provides a detailed exploration of the mechanistic nuances, strategic considerations, and step-by-step protocols for successfully performing the Wittig olefination on this compound. We will address the synthesis of both (E)- and (Z)-alkenes through the judicious selection of phosphorus ylides.
Mechanistic Overview & Stereochemical Control
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon.[6][7][8] The modern understanding of the mechanism, particularly under lithium salt-free conditions, favors a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][9] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the final alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[6][9]
The stereochemical outcome of the reaction—that is, the ratio of (E) to (Z) isomers—is critically dependent on the nature of the phosphorus ylide employed.[10] This provides the synthetic chemist with a powerful tool for directing the geometry of the newly formed double bond.
Caption: General mechanism of the Wittig reaction.
Non-Stabilized Ylides for (Z)-Alkene Synthesis
Non-stabilized ylides, where the carbanion is adjacent to alkyl or aryl groups (e.g., R = alkyl), are highly reactive.[11][12][13] The reaction is typically rapid and irreversible, proceeding under kinetic control.[1][13] The formation of the cis-oxaphosphetane is sterically favored, leading predominantly to the (Z)-alkene.[13][14] To maintain this kinetic selectivity, these reactions are often conducted at low temperatures.[11]
Stabilized Ylides for (E)-Alkene Synthesis
Stabilized ylides possess an electron-withdrawing group (e.g., R = CO₂Et, CN) that delocalizes the negative charge on the carbanion, making the ylide less reactive but more stable.[11][12][15] This reduced reactivity allows the initial cycloaddition step to become reversible.[10][13] Consequently, the reaction proceeds under thermodynamic control, favoring the formation of the more stable trans-oxaphosphetane, which ultimately yields the (E)-alkene as the major product.[1][9][13]
Experimental Design & Strategic Planning
The high electrophilicity of this compound makes it an excellent substrate for both stabilized and non-stabilized ylides. However, careful selection of reagents and conditions is paramount.
| Parameter | Protocol A: (E)-Alkene Synthesis | Protocol B: (Z)-Alkene Synthesis | Rationale & Causality |
| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | Non-Stabilized (e.g., Ph₃P=CHCH₃) | The ylide structure is the primary determinant of stereoselectivity. Stabilized ylides favor thermodynamic (E)-products, while non-stabilized ylides favor kinetic (Z)-products.[1][9][10] |
| Base | Weaker Base (e.g., NaH, K₂CO₃, NaOMe) | Strong Base (e.g., n-BuLi, NaHMDS) | Stabilized phosphonium salts are more acidic and require a weaker base for deprotonation. Non-stabilized ylides require a very strong, non-nucleophilic base.[6][9][16] |
| Solvent | Aprotic (e.g., THF, DCM, Toluene) | Anhydrous Aprotic (e.g., THF, Diethyl Ether) | Solvents must be aprotic to avoid quenching the highly basic ylide. For non-stabilized ylides, anhydrous conditions are critical.[1][16] |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | Lower temperatures are crucial for non-stabilized ylides to prevent equilibration and maintain kinetic control, thus maximizing (Z)-selectivity.[11] |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) mandatory | Non-stabilized ylides are sensitive to air and moisture and will decompose rapidly upon exposure.[3][13] |
Detailed Experimental Protocols
Caption: Standard workflow for the Wittig reaction.
Protocol A: Synthesis of (E)-ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)acrylate
This protocol utilizes a stabilized ylide to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Dissolve the ylide in anhydrous DCM (approx. 0.2 M concentration). Stir the solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Reaction: Add the aldehyde solution dropwise to the stirring ylide solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of DCM.
-
Purification: Directly load the concentrated residue onto a silica gel column. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 98:2) to separate the product from the triphenylphosphine oxide byproduct and any unreacted ylide.[17] The product is typically less polar than the phosphine oxide.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified (E)-alkene.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR (look for a large coupling constant, ~16 Hz, between the vinylic protons), ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol B: Synthesis of (Z)-1-(2-fluoro-6-(trifluoromethyl)phenyl)prop-1-ene
This protocol uses a non-stabilized ylide generated in situ to favor the formation of the (Z)-alkene. Strict anhydrous and inert techniques are mandatory.
Materials:
-
Ethyltriphenylphosphonium bromide (Ph₃P⁺CH₂CH₃ Br⁻)
-
n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF (approx. 0.3 M) and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add n-BuLi (1.15 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.[6]
-
Allow the mixture to stir at -78 °C for 30 minutes, then let it warm to 0 °C for an additional 30 minutes.
-
Reaction: Recool the ylide solution to -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold, stirring ylide solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours or overnight. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[14]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.[18]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by silica gel chromatography using hexanes as the eluent. The nonpolar alkene product should elute quickly.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR (look for a smaller coupling constant, ~11 Hz, between the vinylic protons), ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Safety & Handling Precautions
-
This compound: Handle in a well-ventilated fume hood. May cause skin and eye irritation.
-
Phosphonium Salts: Can be irritants. Avoid inhalation of dust.
-
n-Butyllithium (n-BuLi): Highly pyrophoric and corrosive. Reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).
-
Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides. Use in a fume hood and away from ignition sources.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. youtube.com [youtube.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-6-(trifluoromethyl)benzaldehyde Derivatives
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, its application to sterically hindered and electron-deficient aryl halides, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde, presents a significant synthetic challenge. The ortho-fluoro and -trifluoromethyl groups exert strong electron-withdrawing effects, deactivating the aryl halide towards oxidative addition—the crucial first step in the catalytic cycle. Furthermore, the steric bulk of these substituents hinders the approach of the palladium catalyst, complicating the subsequent steps of transmetalation and reductive elimination.
This document provides a detailed guide for researchers, scientists, and drug development professionals on successfully performing the Suzuki coupling of this compound derivatives. We will delve into the mechanistic nuances, provide a robust, field-tested protocol, and outline a logical workflow for reaction optimization. The insights provided herein are grounded in established principles of organometallic chemistry and supported by authoritative literature.
Mechanistic Considerations: Overcoming Activation Barriers
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For challenging substrates like this compound, each step requires careful consideration.
-
Oxidative Addition: This is often the rate-limiting step for electron-deficient aryl halides. The electron-poor nature of the aromatic ring makes it less susceptible to attack by the electron-rich Pd(0) catalyst. To overcome this, highly electron-rich and sterically bulky phosphine ligands are employed. These ligands stabilize the Pd(0) center, increase its electron density, and promote the oxidative addition process. Buchwald and Fu have extensively documented the use of biarylphosphines for this purpose. The choice of palladium precursor is also critical; Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Transmetalation: Following oxidative addition, the arylboronic acid (or a derivative) transfers its organic group to the palladium center. This step requires activation of the boronic acid with a base. The choice of base is crucial to prevent decomposition of the aldehyde functionality and other sensitive groups. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally preferred over stronger organic bases. The formation of the boronate species is essential for efficient transfer.
-
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is typically fast and irreversible, driven by the formation of the stable biaryl product.
Below is a diagram illustrating the catalytic cycle for this specific transformation.
Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Optimization Workflow: A Logic-Driven Approach
For challenging substrates, a systematic optimization of reaction conditions is often necessary. The following workflow provides a logical progression for identifying the optimal parameters.
Application Notes and Protocols: Strategic Use of 2-Fluoro-6-(trifluoromethyl)benzaldehyde as a Versatile Synthetic Building Block
Introduction: The Strategic Advantage of Ortho-Fluorinated Benzaldehydes
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a well-established strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (-CF3) and fluorine atoms are particularly sought after due to their ability to enhance metabolic stability, increase lipophilicity, and alter binding affinities.[1][2] 2-Fluoro-6-(trifluoromethyl)benzaldehyde stands out as a uniquely valuable building block due to the ortho-positioning of two distinct, strongly electron-withdrawing groups. This specific substitution pattern creates a highly activated aldehyde, poised for a variety of chemical transformations, while also influencing the conformational preferences of its derivatives.
This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound. The insights and methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique potential in creating complex and high-value molecules.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 60611-24-7 | [1][3][4] |
| Molecular Formula | C₈H₄F₄O | [1][3] |
| Molecular Weight | 192.11 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 156 °C (lit.) or 67 °C / 10 mmHg | [1][4] |
| Density | 1.432 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.458 (lit.) | [4] |
| Purity | ≥ 98% (GC) | [1] |
Safety & Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Recommended storage temperature is between 2-8°C under an inert atmosphere to maintain long-term stability.[1][9]
Core Reactivity: The "Ortho" Effect in Action
The synthetic utility of this benzaldehyde derivative is dominated by the powerful electron-withdrawing nature of the ortho-fluoro and -CF3 groups. This has two primary consequences:
-
Carbonyl Electrophilicity: The inductive effects of the substituents pull electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon. This makes the carbonyl exceptionally electrophilic and highly susceptible to attack by a wide range of nucleophiles. This enhanced reactivity often allows for milder reaction conditions compared to less-activated aldehydes.[10][11]
-
Steric Influence: The presence of two ortho-substituents provides significant steric hindrance around the aldehyde functionality. This can be strategically exploited to influence the stereochemical outcome of certain reactions or to direct reactions to less-hindered reagents.
The combination of these electronic and steric factors makes this compound a powerful tool for constructing sterically-hindered scaffolds, which are often of great interest in pharmaceutical design.[9]
Key Synthetic Protocols
The following protocols are representative of the most common and powerful transformations involving this compound.
Protocol 1: Reductive Amination for the Synthesis of Novel Benzylamines
The conversion of this aldehyde to its corresponding benzylamine is a critical two-step, one-pot process that opens the door to a vast array of downstream products, including many active pharmaceutical ingredients (APIs).[9][12] The protocol first involves the formation of an imine (Schiff base) via condensation with a primary amine, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Solvent: Methanol is an excellent solvent for both the aldehyde and many primary amines. It is also compatible with the reducing agent, sodium borohydride.
-
Catalyst: A catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, further increasing its electrophilicity and accelerating the initial condensation to form the imine.[12]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine double bond without affecting the aromatic ring. It is added at a reduced temperature to control the exothermic reaction and prevent side reactions.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氟-6-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Knoevenagel Condensation with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst.[3][4][5] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, functional polymers, and fine chemicals.[3][6][7][8]
This guide focuses on the Knoevenagel condensation using a particularly reactive substrate: 2-Fluoro-6-(trifluoromethyl)benzaldehyde . The presence of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (-CF₃) group—at the ortho positions significantly enhances the electrophilicity of the aldehyde's carbonyl carbon.[9][10] This heightened reactivity makes it an excellent candidate for the Knoevenagel reaction, though it also necessitates carefully controlled conditions to mitigate potential side reactions and steric challenges.[11]
The products derived from this specific condensation are of significant interest in drug discovery and materials science. The incorporation of fluorine and trifluoromethyl moieties can dramatically improve a molecule's metabolic stability, lipophilicity, and biological activity.[12] This document provides a detailed exploration of the reaction mechanism, step-by-step experimental protocols, optimization strategies, and data presentation to empower researchers in leveraging this powerful synthetic transformation.
Mechanism & Causality: The "Why" Behind the Reaction
Understanding the underlying mechanism of the Knoevenagel condensation is critical for successful execution and optimization. The reaction proceeds through a sequence of base-catalyzed steps, and the choice of catalyst is crucial. Weak bases, such as primary or secondary amines (e.g., piperidine) or their salts (e.g., ammonium acetate), are preferred.[1][4] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde.[1]
The reaction can proceed via two primary pathways, depending on the catalyst used.
-
Direct Enolate Pathway: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate).[3][9][13] This potent nucleophile then attacks the highly electrophilic carbonyl carbon of the this compound. The resulting tetrahedral intermediate is protonated to form an aldol-type adduct, which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[13]
-
Iminium Ion Pathway (Amine Catalysis): When a secondary amine catalyst like piperidine is used, it can first react with the aldehyde to form an iminium ion.[5] This iminium ion is an even more potent electrophile than the original aldehyde, accelerating the nucleophilic attack by the enolate. The subsequent steps mirror the enolate pathway, culminating in dehydration and regeneration of the amine catalyst.
The strong inductive effect of the ortho-fluoro and trifluoromethyl substituents makes the carbonyl carbon of the substrate exceptionally electron-deficient, facilitating the initial nucleophilic attack and often allowing the reaction to proceed under mild conditions.[10] However, these bulky ortho-groups can also introduce steric hindrance, which may slow the reaction rate compared to unhindered aldehydes.[11] This necessitates careful optimization of temperature and catalyst loading.
Caption: The Knoevenagel condensation mechanism.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the Knoevenagel condensation with this compound.
Caption: General experimental workflow for synthesis.
Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol
This protocol utilizes traditional, well-established conditions that are reliable and high-yielding.
Materials and Reagents:
-
This compound (1.0 mmol, 194 mg)
-
Malononitrile (1.05 mmol, 69 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL), reagent grade
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup
-
Ethyl acetate, Hexane, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.05 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture using a micropipette.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the aldehyde is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, often a solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[14]
Protocol 2: Green, Solvent-Free Condensation using Ammonium Acetate
This protocol offers an environmentally benign alternative by eliminating the use of organic solvents during the reaction step.[10][15]
Materials and Reagents:
-
This compound (1.0 mmol, 194 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113 mg)
-
Ammonium acetate (NH₄OAc) (0.2 mmol, 15 mg)
-
Mortar and pestle or a small glass vial with a stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Setup: In a mortar, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.2 mmol).
-
Reaction: Grind the mixture gently with the pestle at room temperature for 15-30 minutes. Alternatively, combine the reagents in a vial and stir vigorously. The reaction is often exothermic and may result in the formation of a paste or solid.
-
Monitoring: Monitor the reaction by taking a small sample, dissolving it in a suitable solvent (e.g., acetone), and analyzing by TLC.
-
Workup: Once the reaction is complete, add cold water (10 mL) to the reaction vessel. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any unreacted starting material.
-
Purification: Air-dry the solid product. For most applications, the purity is sufficient. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques (NMR, IR, MS).
Data Presentation & Optimization
The choice of active methylene compound, catalyst, and conditions significantly impacts reaction outcomes. The table below summarizes typical results for Knoevenagel condensations with substituted benzaldehydes.
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzaldehyde | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2 h | >95 | [10] |
| 3-(Trifluoromethyl)benzaldehyde | Malononitrile | NH₄OAc | None (Grinding) | RT | 15 min | 92 | [10] |
| Various Aromatic Aldehydes | Malononitrile | DBU / Water | Water | RT | 5-10 min | 92-98 | [16] |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO (20) | Water | 50°C | ~2 h | High | [9] |
| Benzaldehyde | Acetylacetone | DBU / Water | Water | RT | 2 h | 92 | [16] |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivity: Catalyst is old, impure, or insufficient. | Use a fresh or purified catalyst. Increase catalyst loading slightly (e.g., from 10 mol% to 15 mol%).[10] |
| Suboptimal Temperature: Reaction temperature is too low to overcome the activation energy, especially with sterically hindered substrates. | Gently heat the reaction mixture (e.g., 40-80°C). Monitor for side product formation at higher temperatures.[10][11] | |
| Presence of Water: The water produced during the reaction can inhibit equilibrium. | For solvent-based reactions (e.g., in toluene), use a Dean-Stark apparatus to remove water azeotropically.[10] | |
| Multiple Spots on TLC | Michael Addition: The α,β-unsaturated product reacts with another molecule of the enolate. This is favored by longer reaction times or excess active methylene compound. | Use a near 1:1 stoichiometric ratio of reactants. Monitor the reaction closely and stop it once the starting aldehyde is consumed.[10][11] |
| Aldehyde Self-Condensation: This can occur if the base is too strong. | Ensure a weak base (piperidine, ammonium acetate) is used. Avoid strong bases like NaOH or NaOEt.[1] |
Applications of Fluorinated Condensation Products
The products of the Knoevenagel condensation with this compound are highly valuable scaffolds in medicinal chemistry and materials science. The resulting (2-(2-fluoro-6-(trifluoromethyl)benzylidene))malononitrile and related structures serve as key intermediates for:
-
Pharmaceuticals: These compounds are building blocks for synthesizing molecules with a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial agents.[7][8][17] The unique electronic properties conferred by the fluorine substituents can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[12]
-
Agrochemicals: The strategic incorporation of fluorine is a common strategy in the development of modern herbicides and pesticides to increase potency and environmental persistence.[12]
-
Functional Materials: The α,β-unsaturated nitrile system is a versatile functional group for creating polymers and dyes with unique optical and electronic properties.[3][8]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. acgpubs.org [acgpubs.org]
- 15. pure.tue.nl [pure.tue.nl]
- 16. asianpubs.org [asianpubs.org]
- 17. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block.[1] Purity is paramount for achieving reliable and reproducible results in synthesis. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question: My crude product is a dark, oily liquid after synthesis. How can I remove colored impurities and potential polymeric material?
Answer: Dark coloration typically indicates the presence of non-volatile polymeric byproducts or baseline impurities from the reaction. The recommended first step is vacuum distillation .
Causality: this compound is a liquid with a relatively high boiling point at atmospheric pressure (approx. 156-175°C), where it may be susceptible to thermal degradation or polymerization.[2] Applying a vacuum significantly lowers the boiling point, allowing the desired aldehyde to distill at a much lower temperature, leaving the non-volatile, colored impurities behind in the distillation flask.[3][4] For example, at a pressure of 10 mmHg, the boiling point is reduced to approximately 67°C.[1][5]
Key Actions & Insights:
-
Pre-treatment: If acidic impurities are suspected (e.g., from an oxidation reaction), first wash the crude material with a saturated solution of sodium bicarbonate (NaHCO₃), followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) before proceeding.
-
Apparatus: Use a short-path distillation apparatus for small-scale purifications to minimize product loss on the glass surfaces.[6] For larger scales, a standard vacuum distillation setup is appropriate.
-
Bumping Prevention: This compound is prone to bumping during distillation. It is critical to use a magnetic stir bar for vigorous stirring. Do not use boiling chips , as they are ineffective under vacuum.[6][7]
-
Procedure:
-
Ensure all glassware is free of cracks or defects.[7]
-
Grease all joints lightly to ensure a good seal.[7]
-
Begin stirring and apply the vacuum before applying heat.[6][7]
-
Heat the distillation flask gently using an oil bath for uniform temperature control.
-
Collect the fraction that distills at the expected temperature for your vacuum level.
-
Crucially, do not distill to dryness.[8] Leaving a small residue prevents the formation of potentially unstable, concentrated impurities in the hot flask.
-
After collection, cool the system down before slowly re-introducing air to prevent thermal shock and potential reaction with oxygen.[6][7]
-
Question: My initial purity analysis (GC-MS) shows the presence of the starting material or a closely related isomer. Is distillation sufficient?
Answer: Not always. If the impurity has a boiling point very close to that of your product, simple distillation will not be effective. In this scenario, flash column chromatography is the preferred method.
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The polarity differences between the desired aldehyde and common impurities, such as unreacted starting materials or isomeric byproducts, are often sufficient to allow for a clean separation.
Key Actions & Insights:
-
Stationary Phase: Standard silica gel (230-400 mesh) is generally effective.
-
Mobile Phase (Eluent): A non-polar/moderately polar solvent system is required. Start with a low-polarity mixture, such as 98:2 Hexanes:Ethyl Acetate. You can determine the optimal solvent ratio by running a preliminary analysis on a Thin Layer Chromatography (TLC) plate. The goal is to have the product spot (visualized by a UV lamp or a potassium permanganate stain) with an Rf value between 0.25 and 0.35.
-
Monitoring: Monitor the fractions coming off the column using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: After combining the pure fractions, remove the solvent using a rotary evaporator. Be mindful that the product is volatile; use a moderate bath temperature (30-40°C) and control the vacuum carefully to avoid product loss.
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 98:2 to 95:5) | Offers good separation for aromatic aldehydes from less polar or more polar impurities. |
| TLC Rf Target | 0.25 - 0.35 | Provides the best resolution during the column separation. |
| Loading | Dry loading (adsorbing crude onto silica) | Often gives better separation than wet loading for oils. |
Question: I successfully purified the aldehyde, but it turned yellow/brown after a few days in storage. What is happening and how can I prevent it?
Answer: This indicates product instability, likely due to slow oxidation or polymerization. Benzaldehydes, in general, are susceptible to oxidation to the corresponding benzoic acid, a process that can be accelerated by air (oxygen) and light.
Causality: The aldehyde functional group (-CHO) is prone to oxidation. The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the aromatic ring can influence the compound's stability.[1]
Key Actions & Insights:
-
Inert Atmosphere: After purification, it is critical to store the aldehyde under an inert atmosphere. Transfer the liquid to a clean, dry amber glass bottle, flush the headspace with an inert gas like argon or nitrogen, and then seal the cap tightly.[9]
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[1]
-
Purity: Ensure the product is free from acidic or basic impurities, as these can catalyze degradation. If the product was purified by chromatography, ensure all solvent is removed. If purified by distillation, ensure no acidic residue was carried over.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: The compound is a colorless to pale yellow liquid.[1][2] Key physical data are summarized below. Note that boiling points can vary slightly between sources, often due to differences in measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O | [1][10] |
| Molecular Weight | 192.11 g/mol | [1][10] |
| Appearance | Colorless to pale yellow clear liquid | [1][2][5] |
| Boiling Point | ~156 °C (atmospheric) | |
| 67 °C @ 10 mmHg | [1][5] | |
| Density | ~1.432 - 1.44 g/mL @ 25 °C | [1] |
| Refractive Index | n20/D ~1.458 | |
| Storage Temp. | 2 - 8 °C | [1] |
Q2: What is the best general-purpose purification method for this aldehyde on a lab scale?
A2: A sequential approach is often best. Start with a basic aqueous wash (e.g., NaHCO₃ solution) to remove acidic byproducts. Follow this with vacuum distillation . This will efficiently remove non-volatile impurities and any remaining inorganic salts. If isomeric or other closely-boiling impurities remain, then proceed with flash column chromatography .
Q3: How can I choose the right purification technique for my specific situation?
A3: The choice depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide you.
Caption: Decision workflow for selecting the appropriate purification technique.
Section 3: Detailed Protocols
Protocol 1: Vacuum Distillation (Scale: 5-50 g)
This protocol is for removing non-volatile or highly polar impurities.
Materials:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer and adapter
-
Vacuum pump and tubing (thick-walled)[7]
-
Cold trap (recommended to protect the pump)[6]
-
Grease for joints
Procedure:
-
Setup: Assemble the clean, dry distillation apparatus. Ensure the distilling flask is no more than two-thirds full. Add a magnetic stir bar.[6]
-
Sealing: Lightly grease all ground-glass joints to ensure a tight seal under vacuum.[7]
-
Vacuum Application: Connect the apparatus to the vacuum trap and pump. Begin stirring. Turn on the vacuum pump and allow the pressure to stabilize.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask.
-
Distillation: The liquid will begin to boil and condense. Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. For this compound, this should be around 67°C at 10 mmHg.[1][5]
-
Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.
-
Shutdown: Remove the heating source and allow the apparatus to cool to room temperature. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[7] Disassemble the apparatus and transfer the purified product to an appropriate storage container.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. This compound | 60611-24-7 | TCI EUROPE N.V. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-(trifluoromethyl)benzaldehyde in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during its use. The unique electronic properties of this compound, imparted by the ortho-fluoro and trifluoromethyl substituents, render it a highly reactive and valuable building block, yet also susceptible to specific undesired reaction pathways.
I. Troubleshooting Guide: Common Side Reactions
This section addresses the most prevalent side reactions observed when working with this compound, providing insights into their mechanisms and strategies for mitigation.
Issue 1: Formation of Unexpected Byproducts in Basic Media - The Cannizzaro Reaction
Question: I am performing a reaction with this compound under basic conditions and observing the formation of two unexpected, more polar and less polar, byproducts. What are they and how can I prevent this?
Answer: The byproducts you are likely observing are 2-fluoro-6-(trifluoromethyl)benzyl alcohol and 2-fluoro-6-(trifluoromethyl)benzoic acid. This is a classic example of the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[1][2]
Causality and Mechanism:
The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. This is followed by a hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde. One molecule is oxidized to a carboxylic acid, while the other is reduced to an alcohol.[3]
References
Technical Support Center: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 60611-24-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a key building block in pharmaceuticals and agrochemicals, optimizing the synthesis of this fluorinated intermediate is crucial for efficient research and development.[1] The presence of fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and overall efficacy of target molecules.[1]
This guide provides field-proven insights and explains the chemical principles behind the recommended protocols to help you improve yields, minimize impurities, and overcome common synthetic challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis. The answers provide not just solutions, but the rationale behind them to empower your experimental design.
Q1: Why is my yield of this compound consistently low when using an ortho-lithiation/formylation route?
Low yields in this pathway are common and can typically be traced back to a few critical parameters. The most prevalent route involves the deprotonation of 1-fluoro-3-(trifluoromethyl)benzene at the C2 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]
Potential Causes & Solutions:
-
Incomplete Lithiation: The formation of the aryllithium intermediate is the cornerstone of this reaction.
-
Causality: The acidity of the proton at C2 is enhanced by the inductive effects of the adjacent fluorine and trifluoromethyl groups, making it the preferred site for deprotonation by a strong base. However, the reaction is highly sensitive to conditions.
-
Solution: Ensure your alkyllithium base (e.g., n-BuLi or LDA) is properly titrated and used in a slight excess (1.1-1.2 equivalents). The reaction temperature is critical; conduct the lithiation at low temperatures, typically -70 to -78 °C, to prevent side reactions and decomposition of the aryllithium species.[2] Using lithium diisopropylamide (LDA) can sometimes offer better regioselectivity and avoid lithium-halogen exchange if trace halide impurities are present.[3]
-
-
Moisture Contamination: Organolithium reagents are extremely potent bases and nucleophiles that react violently with water.
-
Causality: Any trace of moisture in the glassware, solvents, or starting materials will quench the organolithium reagent, immediately halting the desired reaction and drastically reducing the yield.
-
Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents like THF or diethyl ether must be anhydrous. Use fresh, sealed anhydrous solvents and transfer them via syringe or cannula under an inert atmosphere (Argon or Nitrogen).
-
-
Inefficient Formylation: The reaction with the formylating agent is also a potential point of failure.
-
Causality: The aryllithium intermediate can be sterically hindered. Adding DMF too quickly or at a higher temperature can lead to side reactions. The initial adduct formed between the aryllithium and DMF must be stable at low temperatures until workup.
-
Solution: Add anhydrous DMF dropwise to the aryllithium solution while maintaining the temperature at -78 °C. Allow the reaction to stir for a sufficient period (30-60 minutes) at this temperature before slowly warming. The final aldehyde is formed during the aqueous workup, which hydrolyzes the intermediate iminium ion.[4]
-
Workflow for Ortho-lithiation and Formylation
Caption: Optimized workflow for the synthesis via ortho-lithiation.
Q2: I've isolated my product, but it's impure. What are the likely side products and how can I remove them?
Impurity profiles can reveal much about what went wrong during the reaction. Understanding these byproducts is key to optimizing both the reaction and purification steps.
Common Impurities & Mitigation Strategies:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid:
-
Formation: This is the most common impurity, resulting from the over-oxidation of the aldehyde product. This can happen if the reaction mixture is exposed to air for extended periods before quenching, especially if residual organometallic species are present. The aldehyde itself can also slowly air-oxidize upon storage.
-
Mitigation & Removal: Ensure the reaction is maintained under a strict inert atmosphere until the final workup. To remove the acidic impurity, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
-
Unreacted Starting Material (1-fluoro-3-(trifluoromethyl)benzene):
-
Cause: This indicates incomplete lithiation, often due to moisture or an insufficient amount of base.
-
Removal: The starting material has a significantly lower boiling point than the product. Purification via fractional distillation under reduced pressure is often effective.[1] Alternatively, silica gel column chromatography can separate the non-polar starting material from the more polar aldehyde product.
-
-
2-Fluoro-6-(trifluoromethyl)benzyl alcohol:
-
Formation: This can occur if a reducing agent is inadvertently present or if the Grignard route is used and the reaction is quenched with a protic source before complete oxidation. More commonly, it is a precursor for an alternative synthesis route involving oxidation.[5][6]
-
Removal: The alcohol is more polar than the aldehyde. It can be readily separated by silica gel column chromatography.
-
Q3: My Grignard reaction to form the precursor alcohol is not initiating. What steps can I take?
The formation of a Grignard reagent from 2-bromo- or 2-chloro-1-fluoro-3-(trifluoromethyl)benzene is a common alternative route, leading to the corresponding benzyl alcohol which is then oxidized.[7][8] Initiation failure is a classic Grignard problem.
Troubleshooting Grignard Initiation:
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Causality: This oxide layer prevents the organic halide from reacting with the elemental magnesium.
-
Solution: Activate the magnesium. Common methods include crushing the turnings in a dry mortar and pestle, adding a small crystal of iodine (which will disappear as the reaction starts), or adding a few drops of 1,2-dibromoethane.[9] Gentle heating with a heat gun can also help, but must be done cautiously to avoid solvent boiling.[10]
-
-
Purity of Reagents and Solvents: Grignard reagents are sensitive to both water and oxygen.
-
Causality: As with organolithiums, water will destroy the reagent. Oxygen can also react to form undesirable alkoxide byproducts.
-
Solution: Use anhydrous solvents and flame-dried glassware under an inert atmosphere. Ensure the aryl halide is pure and dry.
-
-
Concentration: A high concentration of the aryl halide at the start can sometimes hinder initiation.
-
Solution: Start by adding only a small portion of the aryl halide solution to the magnesium suspension. Wait for signs of initiation (color change, gentle refluxing) before adding the remainder dropwise to maintain a steady reaction.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to this compound?
Several methods exist, each with its own advantages. The choice often depends on the available starting materials and scale.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Primary Advantage | Reference |
| Ortho-lithiation/Formylation | 1-Fluoro-3-(trifluoromethyl)benzene | n-BuLi or LDA, DMF | 60-80% | High regioselectivity, direct | [2] |
| Grignard/Formylation | 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | Mg, DMF or other formylating agent | 65-75% | Milder than lithiation | [11][12] |
| Alcohol Oxidation | (2-Fluoro-6-(trifluoromethyl)phenyl)methanol | PCC, PDC, or Swern conditions | >90% | High yield from alcohol | [8][13] |
| Vilsmeier-Haack Reaction | 1-Fluoro-3-(trifluoromethyl)benzene | POCl₃, DMF | 50-70% | Avoids cryogenic organometallics | [14][15][16] |
Q2: What are the critical safety precautions for this synthesis?
Safety is paramount, especially when working with the hazardous reagents required for this synthesis.
-
Organometallic Reagents (n-BuLi, Grignard): These are pyrophoric (can ignite spontaneously in air) and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques.
-
Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride (POCl₃) is highly corrosive and reacts with water to release HCl gas. The Vilsmeier reagent itself is a moisture-sensitive electrophile.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Product Hazards: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[17] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Q3: How can I reliably confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aldehyde proton (~10 ppm) and the aromatic protons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the F and CF₃ groups.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1700-1720 cm⁻¹.[18]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (192.11 g/mol ).[17][19]
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), GC is an excellent method for determining the purity of the final product and identifying volatile impurities.[1]
Troubleshooting Decision Treedot
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Benzyl Alcohol by a Dioxo Complex of Ruthenium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 12. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. jk-sci.com [jk-sci.com]
- 17. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. This compound [webbook.nist.gov]
Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support resource for 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS RN: 60611-24-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile fluorinated building block. Additionally, it offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under the correct conditions. This compound is a colorless to light yellow liquid that is sensitive to air.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The recommended storage temperature varies slightly among suppliers, but a cool environment is consistently advised.
| Storage Parameter | Recommendation | Source(s) |
| Temperature | Room temperature, in a cool place (<15°C) or refrigerated (2-8°C) | [2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [1] |
| Environment | Keep in a dry, dark, and well-ventilated area | [1][3] |
| Container | Tightly closed container | [1][3] |
Q2: What are the main stability concerns and incompatibilities for this compound?
A2: this compound is stable under the recommended storage conditions.[1] However, its reactivity, which makes it a valuable synthetic intermediate, also makes it susceptible to degradation if not handled properly. The primary stability concern is its sensitivity to air, which can lead to oxidation of the aldehyde group to the corresponding carboxylic acid.[1][4]
It is incompatible with:
-
Strong oxidizing agents: These can rapidly and exothermically react with the aldehyde functionality.[1]
-
Strong bases: These can potentially catalyze aldol-type reactions or other decompositions.[1]
-
Heat, sparks, and open flames: The compound is a combustible liquid with a flash point of 82°C (179.6°F).[1]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: As a responsible laboratory professional, adherence to safety protocols is paramount. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., Nitrile rubber).[1][6]
-
Body Protection: A laboratory coat.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.[6][8] If vapors are generated, a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.
Q4: How can I verify the purity of my this compound sample?
A4: The purity of this compound is typically assessed by Gas Chromatography (GC), with most suppliers guaranteeing a purity of >98.0%.[2] High-Performance Liquid Chromatography (HPLC) can also be a suitable method for purity and impurity profiling.[9] For a quantitative assessment of the aldehyde functional group, titrimetric methods involving a reaction with hydroxylamine hydrochloride can be employed.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Q5: My reaction yield is significantly lower than expected. Could the starting material be the issue?
A5: Yes, compromised starting material is a common cause of low reaction yields. The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the reactivity of the aldehyde, but also makes it susceptible to degradation.[10]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored under an inert atmosphere and protected from light and heat, as outlined in the storage conditions table above.[1]
-
Check for Oxidation: The primary degradation pathway is the oxidation of the aldehyde to 2-fluoro-6-(trifluoromethyl)benzoic acid. You can check for the presence of this acidic impurity by:
-
NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton signal (>12 ppm).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
-
Re-purification: If oxidation is suspected, the aldehyde can be purified. However, given its reactivity, re-purification can be challenging. It may be more practical to purchase a fresh batch.
Experimental Workflow: Troubleshooting a Low-Yield Wittig Reaction
The Wittig reaction is a common application for this aldehyde.[11] Low yields in this reaction can be particularly frustrating.
Caption: Troubleshooting workflow for a low-yield Wittig reaction.
Q6: I am observing unexpected side products in my nucleophilic addition reaction. What could be the cause?
A6: The high electrophilicity of the carbonyl carbon in this compound makes it very reactive towards nucleophiles, such as Grignard reagents or organolithiums.[2][12] This high reactivity can lead to side reactions if conditions are not carefully controlled.
Potential Causes and Solutions:
-
Over-reaction/Multiple Additions: While less common with aldehydes, strong, unhindered nucleophiles could potentially lead to complex reaction mixtures.
-
Solution: Control the stoichiometry carefully. Use a slow, dropwise addition of the nucleophile to a solution of the aldehyde at a low temperature (e.g., -78°C or 0°C) to manage the exothermic reaction.[12]
-
-
Enolization: This is not a concern for this compound itself as it lacks α-protons. However, if other carbonyl-containing compounds are present as impurities, they could undergo enolization.
-
Solution: Ensure the purity of all starting materials and solvents.
-
-
Reaction with the Fluoro Group: While generally stable, under harsh conditions or with specific nucleophiles, nucleophilic aromatic substitution (SNAᵣ) could be a possibility, although it is less likely than reaction at the aldehyde.
-
Solution: Maintain moderate reaction temperatures and avoid excessively strong or harsh reagents where possible.
-
By carefully controlling reaction parameters, particularly temperature, and ensuring the integrity of the starting material, many common experimental issues with this compound can be mitigated.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. innospk.com [innospk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that this unique building block, while valuable for its electronic properties, presents significant synthetic challenges.[1][2] Its perceived "low reactivity" is a frequent topic of discussion. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you successfully incorporate this versatile intermediate into your synthetic workflows.
Frequently Asked Questions (FAQs): The Core Problem
Q1: Why does this compound exhibit low reactivity despite having two strong electron-withdrawing groups?
Answer: This is the central paradox of this molecule. The low reactivity is not due to poor electronic activation; in fact, the electronics are highly favorable for nucleophilic attack. The issue is a classic case of steric hindrance overwhelming electronic activation .
-
Electronic Effects (Activation): The ortho-fluoro and ortho-trifluoromethyl groups are potent electron-withdrawing groups, primarily through their strong inductive effects (-I).[3][4][5] This pulls electron density away from the aromatic ring and the aldehyde functional group, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon. In principle, this should make the aldehyde more reactive than unsubstituted benzaldehyde.[5][6]
-
Steric Effects (Deactivation): The physical bulk of the two ortho substituents creates a crowded environment around the carbonyl carbon. The trifluoromethyl group, in particular, has a steric demand comparable to an ethyl group.[7] This steric congestion physically blocks the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbon. Sterically hindered benzaldehydes are well-documented as challenging substrates in various reactions.[8]
Diagram 1: The Reactivity Paradox
Caption: Steric hindrance counteracts favorable electronic effects.
Troubleshooting Guides for Common Reactions
The key to success with this substrate is to choose reaction conditions that can overcome the steric barrier. This often involves higher temperatures, more reactive (but less bulky) reagents, or optimized catalytic systems.
Issue 1: Knoevenagel Condensation
Q: My Knoevenagel condensation with active methylene compounds is failing or giving very low yields. What's wrong?
A: The Knoevenagel condensation, which involves a nucleophilic addition followed by dehydration, is highly sensitive to steric hindrance at the aldehyde.[8][9] The initial attack by the enolate of the active methylene compound is likely the rate-limiting step and is being impeded.
| Probable Cause | Recommended Solution & Rationale |
| Insufficiently reactive nucleophile / mild conditions | The catalyst and conditions are not robust enough to overcome the energy barrier. |
| Steric clash between nucleophile and substrate | The active methylene compound may be too bulky. |
Troubleshooting Table: Knoevenagel Condensation
| Parameter | Standard Approach | Optimized Strategy for this compound |
|---|---|---|
| Catalyst | Weak amine base (e.g., piperidine, Et₃N).[9] | Use a more robust catalytic system. Consider the Doebner modification with pyridine as the solvent and catalyst , especially when using malonic acid, as this can drive the reaction forward.[9] Alternatively, explore greener, solvent-free methods using ammonium bicarbonate as a catalyst, which can be effective for hindered benzaldehydes.[10] |
| Temperature | Room temperature to 50 °C. | Increase the reaction temperature significantly. Refluxing in a higher-boiling solvent like toluene or DMF may be necessary to provide sufficient thermal energy to overcome the activation barrier. |
| Active Methylene Compound | Diethyl malonate, Ethyl acetoacetate. | Use less sterically demanding nucleophiles if possible, such as malononitrile or cyanoacetic acid .[9] |
| Water Removal | Often not strictly necessary. | Employ a Dean-Stark apparatus to remove the water formed during the condensation. This will shift the equilibrium towards the product, which is crucial for a sterically hindered and reversible reaction. |
Issue 2: Wittig Reaction
Q: I am attempting a Wittig reaction to form an alkene, but I only recover starting material or get a complex mixture with low yield of the desired product.
A: The formation of the initial oxaphosphetane intermediate is severely hindered.[11] Furthermore, standard strong bases like n-BuLi or NaH can sometimes react with fluorinated aromatic compounds or the aldehyde itself, leading to decomposition.[12]
Troubleshooting Table: Wittig Reaction
| Parameter | Standard Approach | Optimized Strategy for this compound |
|---|---|---|
| Ylide Type | Non-stabilized ylide (e.g., from Ph₃P⁺CH₃Br⁻). | Use a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane).[13] These ylides are less reactive but also less bulky and more tolerant of higher temperatures. They react well with aldehydes but not ketones.[13] The electron-withdrawing nature of the benzaldehyde will help drive the reaction even with a less reactive ylide.[6] |
| Base | n-BuLi, NaH, t-BuOK.[13] | Switch to a milder organic base . 1,1,3,3-tetramethylguanidine (TMG) has been shown to be effective for Wittig reactions of perfluorinated benzaldehydes, preventing substrate decomposition.[12] |
| Solvent & Temp. | THF or Et₂O at 0 °C to RT. | THF at elevated temperatures (60-80 °C) is often necessary.[12] Reflux may be required to facilitate the cycloaddition with the hindered aldehyde. |
| Reaction Monitoring | TLC for disappearance of aldehyde. | Monitor by ¹⁹F and ³¹P NMR if possible. The appearance of triphenylphosphine oxide is a key indicator of reaction progress.[12] |
Diagram 2: Troubleshooting Workflow for the Wittig Reaction
Caption: A logical progression for optimizing the Wittig reaction.
Issue 3: Reductive Amination
Q: I'm trying to perform a reductive amination, but the reaction stalls. I suspect the initial imine is not forming.
A: Your suspicion is correct. The formation of the tetrahedral intermediate leading to the imine (or iminium ion) is sterically hindered. Standard one-pot procedures may fail because the aldehyde is not consumed.
Troubleshooting Table: Reductive Amination
| Parameter | Standard Approach | Optimized Strategy for this compound |
|---|---|---|
| Reducing Agent | Sodium borohydride (NaBH₄).[14] | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) .[14] These reagents are less reactive and will not readily reduce the starting aldehyde, allowing the slow-forming imine/iminium ion to be trapped and reduced as it forms.[14] |
| Catalyst/Additive | Often none, or mild acid. | Add a Lewis acid (e.g., Ti(i-PrO)₄ or ZnCl₂) .[14] The Lewis acid will coordinate to the carbonyl oxygen, further increasing its electrophilicity and activating it towards nucleophilic attack by the amine, helping to overcome the steric barrier. |
| Procedure | One-pot mixing of aldehyde, amine, and reducing agent. | Consider a two-step procedure . First, mix the aldehyde and amine in a solvent like methanol or ethanol, potentially with a catalytic amount of acetic acid and molecular sieves, and stir for several hours (or overnight) at room temperature or with gentle heating to force the imine formation.[15] Monitor for imine formation by NMR or GC-MS. Once the imine is formed, cool the reaction and then add the reducing agent (NaBH₄ can be used at this stage).[15][16] |
Issue 4: Grignard / Organolithium Addition
Q: My Grignard reaction is giving abysmal yields, and I see a lot of starting material and/or Wurtz-type coupling products.
A: This is the most sterically demanding reaction of the set. The bulky Grignard-ether complex has great difficulty approaching the hindered carbonyl. The highly reactive nature of the organometallic reagent can also lead to side reactions if the desired addition is slow.[17]
Troubleshooting Table: Grignard / Organolithium Addition
| Parameter | Standard Approach | Optimized Strategy for this compound |
|---|---|---|
| Reagent | Grignard Reagent (R-MgBr). | If a Grignard reagent fails, consider switching to the corresponding organolithium reagent (R-Li) . Organolithiums are generally more reactive and less bulky than Grignard reagents and may have more success. Use with extreme caution. |
| Solvent | Diethyl Ether or THF.[18] | Use THF , as it is a better solvating agent and can help break up Grignard reagent aggregates. |
| Addition Mode | Add Grignard reagent to aldehyde solution. | Use inverse addition . Slowly add a solution of the aldehyde to the Grignard reagent solution at 0 °C. This maintains a high concentration of the nucleophile relative to the electrophile, favoring the desired addition over side reactions like enolization or Wurtz coupling.[17] |
| Additives | None. | For sluggish reactions, the addition of cerium(III) chloride (CeCl₃) to form a more reactive and less basic organocerium reagent (Luche reaction conditions) can dramatically improve yields by promoting nucleophilic addition over side reactions. |
Experimental Protocols
Protocol 1: Optimized Wittig Reaction with a Stabilized Ylide
This protocol is adapted from methodologies developed for challenging fluorinated aldehydes.[12]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) to anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add 1,1,3,3-tetramethylguanidine (TMG) (1.2 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide mixture.
-
Heating: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for ³¹P NMR analysis to observe the conversion of the phosphonium salt to triphenylphosphine oxide.[12]
-
Workup: After completion (typically 6-12 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Protocol 2: Lewis Acid-Mediated Reductive Amination
This protocol uses a mild reducing agent and a Lewis acid to facilitate the challenging imine formation step.[14]
-
Setup: In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Activation: Add titanium(IV) isopropoxide (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the intermediate imine by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine product via column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for chemists working with 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique reactivity of this sterically demanding and electronically activated substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and achieve success in your synthetic endeavors.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two ortho substituents, a fluorine atom and a trifluoromethyl group, creates a sterically hindered environment around the aldehyde functionality. Simultaneously, these electron-withdrawing groups significantly increase the electrophilicity of the carbonyl carbon.[1][2] This dual nature—high steric hindrance and high electrophilicity—presents unique challenges and opportunities in catalyst and reaction design.
This guide will focus on common transformations and provide strategies to mitigate the impact of steric hindrance while leveraging the electronic activation of the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My Wittig reaction with this compound is giving a low yield or failing completely. What is the likely cause and how can I fix it?
A1: This is a common issue stemming from the significant steric hindrance around the aldehyde. The bulky triphenylphosphine oxide byproduct of the Wittig reaction makes the formation of the necessary oxaphosphetane intermediate difficult.[3][4]
-
Troubleshooting Steps:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often a superior alternative for sterically hindered aldehydes.[4] It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and the resulting phosphate byproduct is water-soluble, simplifying purification.[4]
-
Use a More Reactive Ylide: If you must use a Wittig reagent, opt for a less sterically demanding, more reactive (unstabilized) ylide. However, this may lead to lower E/Z selectivity.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] Monitor the reaction closely for decomposition.
-
Employ a Salt-Free Ylide Preparation: The presence of lithium salts can sometimes complicate the stereochemical outcome of Wittig reactions.[5] Preparing the ylide under salt-free conditions may improve results.
-
Q2: I am observing incomplete conversion in a nucleophilic addition reaction (e.g., Grignard, organolithium addition). How can I drive the reaction to completion?
A2: While the carbonyl carbon of this compound is electronically activated, the steric shielding can still hinder the approach of nucleophiles.
-
Troubleshooting Steps:
-
Use a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack.[3] This is particularly effective for Grignard reactions.
-
Switch to a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and may be more effective in overcoming the steric barrier.[3]
-
Increase Reaction Temperature: As with olefination reactions, carefully increasing the temperature can help overcome the activation energy barrier.[3]
-
Consider Smaller Nucleophiles: If the structure of your nucleophile is flexible, consider using a less sterically bulky version.
-
Q3: My asymmetric reduction of this compound is resulting in low enantioselectivity. What catalyst systems are recommended for this hindered substrate?
A3: Achieving high enantioselectivity in the reduction of sterically hindered aldehydes requires a catalyst that can effectively differentiate between the two faces of the prochiral carbonyl group despite the bulky ortho substituents.
-
Recommended Catalyst Systems:
-
Corey-Bakshi-Shibata (CBS) Catalysts: Oxazaborolidine-based CBS catalysts are well-known for the highly enantioselective reduction of ketones and aldehydes.[6] Their well-defined catalytic pocket can provide the necessary steric control.
-
Noyori-type Ruthenium Catalysts: Chiral Ru(II)-diamine complexes, such as those developed by Noyori, are highly effective for the asymmetric transfer hydrogenation of a wide range of carbonyl compounds, including those with steric bulk.[7][8]
-
Chiral N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations. Chiral NHCs can be effective in asymmetric reductions and other additions to aldehydes.
-
Q4: I am concerned about potential side reactions. What should I be aware of when working with this compound?
A4: The high electrophilicity of the aldehyde can sometimes lead to undesired pathways.
-
Potential Side Reactions:
-
Cannizzaro Reaction: Under strongly basic conditions, disproportionation to the corresponding alcohol and carboxylic acid can occur. This is less common with hindered aldehydes but is still a possibility.
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.
-
Decomposition with Strong Nucleophiles/Bases: Very strong bases or nucleophiles could potentially interact with the aromatic ring, though this is less likely than reaction at the aldehyde.
-
-
Mitigation Strategies:
-
Maintain an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to oxidation.
-
Use freshly purified reagents and solvents.
-
Carefully control the stoichiometry of strong bases.
-
Monitor reactions closely by TLC or other analytical methods to avoid prolonged reaction times that could lead to side product formation.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific applications.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol describes the synthesis of an (E)-alkene from this compound.
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes. Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring and Completion: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol provides a general procedure for the enantioselective reduction of this compound to the corresponding chiral alcohol.
Caption: Workflow for the asymmetric CBS reduction.
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-CBS oxazaborolidine catalyst (0.05–0.1 eq) as a solution in THF. Cool the solution to -20 °C.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 0.6 eq) to the catalyst solution and stir for 10 minutes.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases. Allow the mixture to warm to room temperature, then add 1 M HCl. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Summary
| Isomer | Reaction | Reagent | Typical Yield | Key Observation |
| 2-(Trifluoromethyl) | HWE | Triethyl phosphonoacetate | Lower | Slower reaction rate due to steric hindrance |
| 3-(Trifluoromethyl) | HWE | Triethyl phosphonoacetate | High | Good reactivity |
| 4-(Trifluoromethyl) | HWE | Triethyl phosphonoacetate | High | Highest reactivity due to electronic activation |
| 2-(Trifluoromethyl) | Wittig | (Triphenylphosphoranylidene)acetate | Very Low | Significantly impacted by steric hindrance |
| 3-(Trifluoromethyl) | Wittig | (Triphenylphosphoranylidene)acetate | Moderate-High | Good reactivity |
| 4-(Trifluoromethyl) | Wittig | (Triphenylphosphoranylidene)acetate | High | Good reactivity |
Data is compiled from typical results and may vary based on specific reaction conditions.
Logical Relationships in Catalyst and Reagent Selection
The choice of catalyst and reaction conditions for this compound is a balance between overcoming steric hindrance and managing the electronic activation of the molecule.
Caption: Decision-making flowchart for reaction design.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful use of this versatile reagent in your synthetic endeavors.
Introduction to this compound
This compound (CAS No: 60611-24-7) is a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—at the ortho positions to the aldehyde, significantly influences its reactivity.[2][3] These groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][4] This heightened reactivity, however, can also present specific challenges in controlling reaction conditions and preventing side products. This guide will address these potential issues in a practical question-and-answer format.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound is crucial for its proper handling and use in reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [5] |
| Molecular Weight | 192.11 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 156 °C (lit.) | |
| Density | 1.432 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.458 (lit.) | |
| Solubility | Soluble in common organic solvents like ethanol and dimethylformamide. | [6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent Handling and Storage
Question 1: My this compound has developed a yellow tint. Is it still usable?
Answer: A pale yellow color is often acceptable and may not significantly impact many reactions.[6] However, a pronounced yellow to brown color can indicate the presence of oxidized impurities, such as the corresponding carboxylic acid (2-Fluoro-6-(trifluoromethyl)benzoic acid). The aldehyde functionality is susceptible to air oxidation, a common degradation pathway for many benzaldehydes.
Troubleshooting Steps:
-
Assess Purity: If you have access to analytical instrumentation, a quick ¹H NMR or GC-MS analysis can quantify the level of impurity. The aldehyde proton signal in ¹H NMR is a sharp singlet typically found between δ 9.5-10.5 ppm. The appearance of a broad singlet above δ 10 ppm may indicate the presence of the carboxylic acid.
-
Purification: If significant oxidation has occurred, purification by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can remove the more polar carboxylic acid impurity.
-
Preventative Measures: To prevent oxidation, store the reagent under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at the recommended temperature of 2-8°C.[1]
Question 2: What are the primary safety concerns when working with this compound?
Answer: According to its safety data sheet, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
-
Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
-
In case of contact:
-
Skin: Immediately wash the affected area with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
In all cases of significant exposure, seek medical attention.
-
Section 2: Reaction Optimization and Troubleshooting
The electron-withdrawing nature of the ortho-fluoro and trifluoromethyl groups makes the aldehyde highly reactive. While this is often advantageous, it can lead to challenges in controlling reactivity and selectivity.
Workflow for Troubleshooting Common Synthetic Transformations
Caption: Troubleshooting workflow for common reactions.
Question 3: I am attempting a Grignard reaction with this compound and observing very low yields. What could be the issue?
Answer: Grignard reactions are notoriously sensitive to reaction conditions, and the high reactivity of this substrate can exacerbate common problems.
Causality and Troubleshooting:
-
Anhydrous Conditions are Paramount: Grignard reagents are potent bases and will be quenched by any source of protons, most commonly water.[7]
-
Side Reactions: The enhanced electrophilicity of the aldehyde can promote side reactions.
-
Enolization: If your Grignard reagent is particularly bulky or basic, it may deprotonate a carbon alpha to another carbonyl group in your reaction mixture, if present, rather than adding to the target aldehyde.
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide. This is typically minimized by the slow addition of the halide to the magnesium turnings during reagent formation.[8]
-
-
Steric Hindrance: The two ortho substituents, while electronically activating, also create significant steric bulk around the carbonyl.
-
Solution: Use less sterically demanding Grignard reagents if possible. Reactions may also require longer reaction times or gentle heating to overcome the steric barrier. However, be mindful that heating can also promote side reactions.
-
Experimental Protocol: General Grignard Addition
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Add a small portion of a solution of your alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether or THF.
-
Initiate the reaction (disappearance of iodine color, gentle reflux); gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After addition, stir for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous ether/THF dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.[8]
Question 4: My Wittig reaction is not working. The starting material is either unreacted or I get a complex mixture. Why?
Answer: The success of a Wittig reaction hinges on the successful generation of the phosphorus ylide, which then reacts with the aldehyde.
Causality and Troubleshooting:
-
Failed Ylide Generation: The protons on the carbon alpha to the phosphonium salt can be less acidic than anticipated.
-
Solution: Ensure you are using a sufficiently strong base. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[10] The reaction must be strictly anhydrous, as these bases are also readily quenched by water.
-
-
Ylide Reactivity and Stereoselectivity: The nature of the ylide dictates the stereochemical outcome.
-
Stabilized Ylides (containing an adjacent electron-withdrawing group like an ester) are less reactive and typically yield the (E)-alkene.[10] These reactions may require heating. If yields are low, consider a Horner-Wadsworth-Emmons (HWE) reaction, which often provides higher yields of the E-alkene.[11]
-
Non-stabilized Ylides (containing adjacent alkyl or aryl groups) are more reactive and typically yield the (Z)-alkene.[10] These reactions are usually performed at low temperatures.
-
Question 5: I am performing a Knoevenagel condensation and the reaction is sluggish or stalls. What can I do to optimize it?
Answer: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[12]
Causality and Troubleshooting:
-
Catalyst Choice is Critical: A strong base (like NaOH or NaOEt) will deprotonate the active methylene compound but can also lead to unwanted side reactions with the highly reactive aldehyde, such as self-condensation or Cannizzaro reaction.
-
Equilibrium and Water Removal: The final step of the Knoevenagel condensation is the elimination of water.[12] This is a reversible step, and the accumulation of water can inhibit the reaction.[13]
-
Solution: If the reaction is stalling, consider removing water as it is formed. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a classic and effective method.[14]
-
-
Temperature: While many Knoevenagel condensations proceed at room temperature, the steric hindrance from the ortho substituents on this compound might slow the reaction.
-
Solution: Gentle heating (e.g., 40-80°C) can often increase the reaction rate and drive the equilibrium towards the product.[13] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. As a highly functionalized aromatic aldehyde, its unique electronic and steric properties present specific hurdles in common synthetic transformations. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Foundational Knowledge & General Handling FAQs
Before delving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that govern its reactivity.
Q1: What are the key reactivity features of this compound I should be aware of?
The reactivity of this aldehyde is dominated by the two powerful electron-withdrawing groups, fluorine (F) and trifluoromethyl (CF₃), positioned ortho to the aldehyde functionality.[1][2]
-
Electrophilic Carbonyl: The strong inductive effect of these groups makes the carbonyl carbon highly electrophilic and, therefore, more susceptible to nucleophilic attack compared to a non-substituted benzaldehyde.
-
Aromatic Ring Deactivation: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution.
-
Steric Hindrance: The ortho-positioning of both substituents creates considerable steric bulk around the aldehyde group. This can hinder the approach of large nucleophiles or reagents, often slowing down reaction rates.
-
Stability: The fluorinated structure enhances the overall stability of the compound in various chemical processes.[3]
Q2: What are the recommended storage and handling procedures for this aldehyde?
Proper storage is critical to maintain the integrity of this compound and ensure reproducible results.
To maximize shelf-life, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures (2-8°C).[1] This minimizes two primary degradation pathways:
-
Oxidation: The aldehyde group is susceptible to air oxidation, which forms the corresponding 2-fluoro-6-(trifluoromethyl)benzoic acid.[4] This is a very common impurity in older samples.
-
Polymerization: Like many aldehydes, it can be prone to polymerization over time.[4]
Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is irritating to the skin, eyes, and respiratory system.[5]
Q3: My reaction is failing. Could my starting aldehyde be impure? How can I purify it?
Yes, impurities in the starting material are a frequent cause of reaction failure. The most common impurity is the corresponding carboxylic acid formed via oxidation.[4] You can often detect this by a simple pH test of a wet sample or by analytical techniques like NMR or IR spectroscopy.
Protocol 1: General Purification by Acid-Base Extraction
This protocol is effective for removing acidic impurities like 2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Dissolution: Dissolve the crude aldehyde in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity. You may observe gas evolution (CO₂). Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.
For non-acidic, non-volatile impurities, distillation or column chromatography can be employed.[2][4]
Part 2: Troubleshooting Reductive Amination
Reductive amination is a cornerstone method for synthesizing amines, but reactions with this compound can be sluggish.[6][7]
Q4: My reductive amination is slow or incomplete. What are the likely causes and solutions?
This is a common issue stemming from a combination of electronic and steric factors. The formation of the intermediate imine or iminium ion is often the rate-determining step and can be challenging with this substrate.[6][8]
Troubleshooting Reductive Amination Reactions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No or Low Conversion | Inefficient Imine Formation: The electron-withdrawing groups can disfavor the imine equilibrium. Steric hindrance slows the initial nucleophilic attack by the amine.[8] | 1. Add an Acid Catalyst: Use a catalytic amount of acetic acid (AcOH) to protonate the carbonyl, making it more electrophilic.[9] 2. Increase Reaction Time/Temperature: Allow the aldehyde and amine to stir together for an extended period (1-2 hours or even overnight) before adding the reducing agent.[9] 3. Water Removal: Use a dehydrating agent like molecular sieves to drive the imine-formation equilibrium forward. |
| Aldehyde is Consumed, but No Product Forms | Iminium Ion Instability / Reversible Reaction | Ensure the pH is not too low. While acid-catalyzed, strongly acidic conditions can fully protonate the amine nucleophile, preventing it from reacting. A pH range of 5-7 is often optimal. |
| Reaction Stalls | Reducing Agent Inactivity: The chosen reducing agent may not be potent enough or may have degraded. | 1. Use a Fresh Bottle of Reducing Agent: Reagents like sodium triacetoxyborohydride can be hygroscopic. 2. Switch Reducing Agent: If using a mild agent like NaBH₃CN, consider the more reactive NaBH(OAc)₃ (STAB). |
Diagram 1: Troubleshooting Workflow for Reductive Amination
Caption: A decision tree for diagnosing and solving common reductive amination issues.
Q5: I'm observing significant amounts of 2-fluoro-6-(trifluoromethyl)benzyl alcohol. How do I prevent this side reaction?
The formation of the corresponding alcohol is a classic competing reaction where the reducing agent attacks the aldehyde directly before it can form an imine.[9] This is especially problematic with powerful, less selective reducing agents like sodium borohydride (NaBH₄).
The key is selectivity. You must use a reducing agent that is more reactive towards the protonated imine (the iminium ion) than the starting aldehyde.
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this. It is mild enough not to readily reduce the aldehyde but is highly effective at reducing the iminium ion intermediate.[7]
-
Alternative Reagent: Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[6][7]
Protocol 2: Optimized Reductive Amination using STAB
-
Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and your amine (1.0-1.2 eq).
-
Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq) and allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting amine by column chromatography.
Part 3: Troubleshooting the Wittig Reaction
The Wittig reaction is a powerful tool for olefination, but its success with this compound depends heavily on the nature of the ylide and the reaction conditions.[10][11]
Q6: My Wittig reaction is giving a low yield. What factors should I investigate?
Low yields in Wittig reactions with this substrate often point to issues with ylide reactivity or steric hindrance.
Troubleshooting Wittig Reactions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Product | Poor Ylide Generation: The base used was not strong enough to deprotonate the phosphonium salt.[10] | 1. Check pKa: Ensure the pKa of your base's conjugate acid is higher than that of the phosphonium salt. Strong bases like n-BuLi, NaH, or KHMDS are often required for non-stabilized ylides. 2. Use Anhydrous Conditions: Ylide generation is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less nucleophilic and may not react efficiently with the sterically hindered and electron-deficient aldehyde.[11][12] | 1. Switch to a More Reactive Ylide: If possible, use a non-stabilized or semi-stabilized ylide. 2. Increase Temperature: Gently heating the reaction may provide enough energy to overcome the activation barrier, but monitor for decomposition. |
| Complex Mixture of Products | Aldehyde Instability: The aldehyde may be decomposing under the basic reaction conditions (e.g., via a Cannizzaro-type reaction). | 1. Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide to ensure the aldehyde is not exposed to excess base for a prolonged period. 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
Q7: I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What's the best purification strategy?
The removal of TPPO is a classic challenge in Wittig chemistry.[13] Its polarity is often similar to that of the desired alkene product, making chromatographic separation difficult.
Protocol 3: Purification Strategy for TPPO Removal
-
Initial Concentration: After the reaction workup, concentrate the crude material.
-
Precipitation: Redissolve the crude residue in a minimal amount of a polar solvent like DCM or diethyl ether. Then, add a non-polar solvent like hexanes or petroleum ether dropwise while stirring. TPPO is often insoluble in these mixed solvent systems and will precipitate as a white solid.[13]
-
Filtration: Cool the mixture in an ice bath to maximize precipitation, then filter off the TPPO.
-
Column Chromatography: Concentrate the filtrate and purify the remaining material via silica gel chromatography. A gradient elution, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective at separating the product from any remaining TPPO.
Diagram 2: Wittig Reaction Mechanism & Stereoselectivity
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering purity issues with 2-Fluoro-6-(trifluoromethyl)benzaldehyde. The methodologies and troubleshooting advice are structured to address common challenges observed during synthesis and storage, ensuring the high purity required for downstream applications in pharmaceuticals, agrochemicals, and materials science.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in my sample of this compound?
The most prevalent impurity is 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1).[3][4] This occurs because the aldehyde functional group is susceptible to oxidation, a process that can happen slowly during storage, especially if the compound is exposed to air.
Causality: The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid group (-COOH). This is a common degradation pathway for many aldehydes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can influence the aldehyde's reactivity and stability.[5]
Q2: My NMR/GC analysis shows an unknown impurity. How can I identify it?
Besides the corresponding benzoic acid, other impurities may arise from the synthetic route used. Common synthetic precursors include fluorinated toluene derivatives, which could remain as unreacted starting materials.[5][6]
Recommended Actions:
-
Review the Synthesis Pathway: If known, examine the starting materials and reagents used in the synthesis of the benzaldehyde. This can provide clues about potential byproducts.
-
Analytical Characterization:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, aiding in its identification.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Can help elucidate the structure of the impurity. For instance, the absence of an aldehyde proton peak (~9-10 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm) in ¹H NMR would suggest the benzoic acid impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile impurities.[7]
-
Q3: How can I prevent the formation of 2-Fluoro-6-(trifluoromethyl)benzoic acid during storage?
Preventing oxidation is key to maintaining the purity of the aldehyde.
Storage Recommendations:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Temperature: Keep the compound in a cool, dark place, ideally refrigerated (2-8 °C).[1][5]
-
Airtight Container: Use a well-sealed container to prevent exposure to air and moisture.
Troubleshooting and Purification Protocols
This section provides detailed protocols for removing common impurities. The primary method focuses on removing the acidic 2-Fluoro-6-(trifluoromethyl)benzoic acid impurity through a liquid-liquid extraction, followed by other techniques for achieving higher purity.
Core Issue: Presence of Acidic Impurities
If your analysis confirms the presence of 2-Fluoro-6-(trifluoromethyl)benzoic acid, an acid-base extraction is the most efficient method for its removal. This technique exploits the difference in acidity between the aldehyde (neutral) and the carboxylic acid.
This protocol describes how to selectively remove the carboxylic acid impurity by converting it into its water-soluble salt form.
Principle of the Method: A weak base, such as sodium bicarbonate (NaHCO₃), will react with the acidic carboxylic acid to form a sodium carboxylate salt. This salt is highly soluble in the aqueous phase and can be separated from the aldehyde, which remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure this compound (1 part) in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (10-15 parts).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution (5-10 parts), stopper the funnel, and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Layer Separation: Allow the layers to separate fully. The top layer will be the organic phase (depending on the solvent used), and the bottom will be the aqueous phase containing the sodium 2-fluoro-6-(trifluoromethyl)benzoate salt.
-
Extraction: Drain the lower aqueous layer. Repeat the washing step (Step 2) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.
Caption: Workflow for removing acidic impurities.
Troubleshooting Purification
| Observed Problem | Potential Cause | Recommended Solution |
| Emulsion forms during extraction. | The mixture was shaken too vigorously. | - Allow the funnel to stand for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine to help break the emulsion. |
| Purity is still low after extraction. | 1. Incomplete removal of the acid. 2. Presence of other neutral impurities. | 1. Perform an additional wash with NaHCO₃ solution. 2. Consider further purification by vacuum distillation or column chromatography. |
| Low yield of purified aldehyde. | 1. Some aldehyde was lost in the aqueous layers. 2. The product is volatile and was lost during solvent removal. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. 2. Use moderate temperatures during rotary evaporation. |
Advanced Purification Techniques
For applications requiring purity greater than 98%, additional steps may be necessary.
Technique 1: Vacuum Distillation
This method is ideal for separating the liquid aldehyde from non-volatile impurities or those with significantly different boiling points.
-
Boiling Point: 67 °C at 10 mmHg.[1]
-
Procedure: After the acid-base extraction and drying, the crude aldehyde can be distilled under reduced pressure. This prevents thermal degradation and allows for efficient separation. It is crucial to use a well-controlled vacuum and heating mantle.
Technique 2: Flash Column Chromatography
This is a high-resolution technique for removing impurities with similar polarity to the desired product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is effective. The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) first to achieve good separation between the aldehyde and any impurities.
Caption: Decision tree for purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | CymitQuimica [cymitquimica.com]
- 4. 2-fluoro-6-(trifluoromethyl)benzoic acid [stenutz.eu]
- 5. nbinno.com [nbinno.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the comprehensive technical support guide for 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS RN: 60611-24-7). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights and scientifically grounded protocols to address common challenges and frequently asked questions regarding the handling and application of this versatile, yet sensitive, fluorinated building block.
Compound Profile and Properties
This compound is a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring two strong electron-withdrawing groups (EWG) ortho to the aldehyde, imparts distinct reactivity and requires specific handling considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60611-24-7 | [3] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | 156 °C (lit.)[3]; 67 °C / 10 mmHg[1] | [1][3] |
| Density | 1.432 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.458 (lit.) | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| Storage Conditions | 2 - 8 °C, Store under inert gas, Air Sensitive | [1] |
Critical Handling & Storage: The Challenge of Air Sensitivity
A primary concern when working with this compound is its sensitivity to air. This section provides a mechanistic explanation and a detailed protocol for proper handling.
FAQ: Understanding Air Sensitivity
Q: Why is this compound classified as "Air Sensitive"?
A: The air sensitivity is due to the propensity of the aldehyde functional group to undergo autoxidation, a process that converts the aldehyde to the corresponding carboxylic acid (2-Fluoro-6-(trifluoromethyl)benzoic acid). This reaction proceeds via a free-radical chain mechanism initiated by atmospheric oxygen. The key steps involve the abstraction of the aldehydic hydrogen to form a benzoyl radical, which then propagates a chain reaction with oxygen to form peroxy radicals and ultimately, the benzoic acid. This process is autocatalytic and can lead to significant degradation of the material over time if not stored properly.
Q: How do the fluorine and trifluoromethyl substituents affect this process?
A: The strong electron-withdrawing nature of the ortho-fluoro and -trifluoromethyl groups makes the aromatic ring electron-deficient. While this enhances the electrophilicity of the carbonyl carbon for desired nucleophilic additions, it can also influence the stability of the radical intermediates in the autoxidation pathway. The primary driver, however, remains the inherent reactivity of the aldehyde C-H bond towards radical abstraction.
Protocol: Inert Atmosphere Handling
This protocol outlines the essential steps for safely transferring and dispensing the liquid reagent while minimizing exposure to air and moisture.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Dry, clean syringes and needles
-
This compound (in its original container, e.g., Sure/Seal™ bottle)
Step-by-Step Procedure:
-
Prepare Glassware: Flame-dry the recipient flask under vacuum or oven-dry it at >120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Inert Gas Purge: Insert a needle connected to the inert gas line and a second vent needle into the septum of the cooled flask. Purge the flask with inert gas for 5-10 minutes to displace all air.
-
Prepare for Transfer: Remove the vent needle. Pierce the septum of the this compound container with a dry needle connected to the inert gas line to create a positive pressure.
-
Liquid Transfer: Using a clean, dry syringe, pierce the septum of the reagent bottle. Slowly draw the desired volume of the liquid into the syringe. The positive inert gas pressure will aid in this process.
-
Dispense Reagent: Quickly transfer the syringe to the prepared reaction flask and dispense the aldehyde into the flask.
-
Storage of Remainder: After withdrawing the required amount, remove the syringe and the inert gas needle from the reagent bottle. To ensure the integrity of the remaining reagent, it is advisable to wrap the septum cap with Parafilm® or Teflon™ tape and store it in a refrigerator at 2-8 °C.
Caption: Workflow for handling air-sensitive reagents.
Troubleshooting Common Synthetic Transformations
The unique electronic properties of this compound can present challenges in common synthetic reactions. This section provides troubleshooting guidance in a Q&A format.
Oxidation to Carboxylic Acid
Q: My oxidation reaction is sluggish or incomplete. What could be the cause?
A: While the aldehyde is prone to slow autoxidation, controlled, high-yield oxidation to 2-Fluoro-6-(trifluoromethyl)benzoic acid requires a potent oxidizing agent. The electron-withdrawing groups can deactivate the aldehyde slightly towards some oxidants. If using mild reagents like Ag₂O, you may need elevated temperatures or longer reaction times. For more robust and reliable conversion, consider stronger systems like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under buffered conditions.
Q: I am seeing side products after my oxidation. How can I improve selectivity?
A: Over-oxidation or side reactions can occur with harsh conditions. With KMnO₄, ensure the reaction is not overheated, as this can promote aromatic ring degradation. When using NaClO₂, it is crucial to use a scavenger like 2-methyl-2-butene to quench the hypochlorite byproduct, which can otherwise lead to undesired chlorination reactions.
Reductive Amination
Q: The initial imine formation seems to be the rate-limiting step. Why is this and how can I accelerate it?
A: The steric hindrance from the two ortho substituents can slow down the initial nucleophilic attack by the amine on the carbonyl carbon. Additionally, the strong EWGs make the carbonyl carbon highly electrophilic, but can also decrease the basicity of the reaction medium if acidic protons are present, which can affect catalysts. To drive imine formation, consider:
-
Acid Catalysis: Adding a catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen, further activating the aldehyde.
-
Dehydrating Agents: Use of molecular sieves (3Å or 4Å) or a Dean-Stark apparatus with a solvent like toluene can remove the water byproduct, shifting the equilibrium towards the imine.
-
Lewis Acids: For particularly stubborn cases, a Lewis acid like Ti(OiPr)₄ can be used to activate the aldehyde.
Q: My reaction stalls, and I recover mostly unreacted aldehyde and amine. What should I try?
A: This points to an issue with either imine formation or the subsequent reduction.
-
Confirm Imine Formation: Before adding the reducing agent, try to monitor the reaction by TLC or ¹H NMR to confirm the presence of the imine intermediate.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can sometimes reduce the aldehyde directly, competing with the desired imine reduction. A milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often more effective as they preferentially reduce the protonated iminium ion over the aldehyde.
Wittig Reaction
Q: I am getting low yields in my Wittig reaction. What are the likely culprits?
A: Low yields can stem from several factors:
-
Ylide Instability: Ensure your phosphonium ylide is generated correctly. If using a strong, non-stabilized ylide, it should be generated and used immediately, as they can be unstable.
-
Steric Hindrance: The ortho substituents on the benzaldehyde can sterically hinder the approach of the bulky phosphonium ylide. This may require longer reaction times or gentle heating.
-
Base Incompatibility: Ensure the base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) is compatible with your substrate and solvent. Traces of water can quench the base and the ylide.
Q: How can I optimize the reaction conditions for this sterically hindered aldehyde?
A: Consider generating the ylide in the presence of the aldehyde. This can be effective for unstable ylides, as they are consumed as they are formed. Alternatively, switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester instead of a phosphonium salt, can sometimes provide better yields with sterically hindered aldehydes due to the smaller size of the reagent.
Detailed Experimental Protocol Example
The following protocol is adapted from the patent literature and describes a procedure for the reaction of this compound in a nucleophilic aromatic substitution context.
Synthesis of a Piperazine Derivative
Materials:
-
A suitable amine (e.g., a piperazine derivative)
-
This compound (CAS: 60611-24-7)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
1N Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add the amine (1.0 eq) and potassium carbonate (excess, e.g., 4.0 eq).
-
Add a solution of this compound (1.05 eq) in acetonitrile.
-
Seal the vessel and heat the reaction mixture to 125 °C for 30 minutes. (Note: Reaction progress should be monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N NaOH solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired product.
Caption: Synthetic workflow from a patented procedure.
References
Technical Support Center: A Guide to Scaling Reactions with 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This versatile, fluorinated aromatic aldehyde is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern, with both a fluorine and a trifluoromethyl group ortho to the aldehyde, imparts distinct reactivity that can be leveraged for complex molecular architectures but may also present specific challenges.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential hurdles in your synthetic endeavors, ensuring successful and scalable reactions.
Section 1: Understanding the Reactivity of this compound
The chemical behavior of this compound is governed by the interplay of the electron-withdrawing effects of the fluoro and trifluoromethyl groups and the steric hindrance they impose around the aldehyde functionality. These factors enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, they can also influence reaction rates and equilibria.
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific issues you may encounter when using this compound in common synthetic reactions.
Knoevenagel Condensation: Low Yields and Side Reactions
The Knoevenagel condensation is a powerful C-C bond-forming reaction.[3] However, scaling up can sometimes lead to diminished yields or the formation of unwanted byproducts.
Question: My Knoevenagel condensation with this compound is resulting in a low yield of the desired α,β-unsaturated product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this reaction can stem from several factors, primarily related to catalyst choice, reaction conditions, and potential side reactions. The ortho-substituents on the benzaldehyde can introduce steric challenges.[4]
Troubleshooting Steps:
-
Catalyst Selection: Weak bases like piperidine or ammonium acetate are typically preferred to avoid self-condensation of the aldehyde.[4][5] If you are observing low conversion, consider using a fresh batch of catalyst.
-
Solvent Choice: The choice of solvent is critical. While protic solvents like ethanol are common, polar aprotic solvents such as DMF can sometimes enhance reaction rates.[4] For reactions sensitive to water, using a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.[5]
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve both the rate and the yield.[4] Monitor the reaction closely by TLC to avoid product degradation at higher temperatures.
-
Side Reaction Mitigation: The primary side reaction to consider is a Michael addition of the active methylene compound to your newly formed α,β-unsaturated product.[4][5] This can be minimized by using a 1:1 stoichiometry of your reactants and avoiding prolonged reaction times after the starting aldehyde has been consumed.
Reductive Amination: Challenges in Imine Formation and Reduction
Reductive amination is a cornerstone for synthesizing secondary and tertiary amines.[6] The process involves the formation of an imine (Schiff base) followed by its reduction.
Question: I am attempting a one-pot reductive amination with this compound and a primary amine, but the reaction is sluggish and gives a mixture of products. How can I improve the outcome?
Answer: The success of a one-pot reductive amination hinges on the delicate balance between imine formation and reduction. The steric hindrance from the ortho-substituents on this compound can slow down the initial imine formation.
Troubleshooting Strategy:
-
Stepwise Approach: Instead of a one-pot reaction, consider a stepwise procedure. First, focus on forming the imine. This is typically achieved by refluxing the aldehyde and amine in a solvent like ethanol or methanol, often with a catalytic amount of acetic acid.[7] Water removal can also drive this equilibrium forward. Once imine formation is complete (as confirmed by TLC or ¹H NMR), the crude imine can be reduced in a separate step.
-
Choice of Reducing Agent: For the reduction step, milder reducing agents are often preferred to avoid the reduction of the starting aldehyde. Sodium borohydride (NaBH₄) is a common choice.[7] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[6]
-
pH Control: The pH of the reaction medium is crucial. Imine formation is acid-catalyzed, while the activity of many hydride reducing agents is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can often provide a good balance for both steps in a one-pot procedure.
Grignard Reactions: Initiation Issues and Side Products
Grignard reactions are fundamental for creating C-C bonds, but their success is highly dependent on stringent reaction conditions.
Question: My Grignard reaction with this compound is failing to initiate or giving low yields of the desired secondary alcohol. What could be the problem?
Answer: Grignard reactions are notoriously sensitive to moisture and air.[8] The high reactivity of the carbonyl group in this compound also makes it susceptible to side reactions if the conditions are not carefully controlled.
Key Troubleshooting Points:
-
Anhydrous Conditions are Non-Negotiable: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried). Solvents like diethyl ether or THF must be anhydrous.[8][9]
-
Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction from starting. Gently crush the magnesium turnings before the reaction or use a small crystal of iodine to activate the surface.
-
Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic and should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.[8]
-
Potential Side Reactions:
-
Reduction: If your Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding alcohol. Using Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide) can prevent this.[8]
-
Enolization: While less common for benzaldehydes, a very hindered Grignard reagent could potentially act as a base. This is unlikely to be a major issue with this substrate.
-
| Parameter | Recommended Condition | Rationale |
| Glassware | Flame or oven-dried | Grignard reagents are quenched by water.[8] |
| Solvent | Anhydrous Ether or THF | Essential for reagent stability and reaction success.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture. |
| Aldehyde Addition | Dropwise at 0 °C | Controls the exothermic reaction and minimizes side products.[8] |
| Work-up | Saturated aq. NH₄Cl | Quenches the reaction and protonates the alkoxide.[9] |
| Table 1: Critical Parameters for Grignard Reactions |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound? A1: This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
Q2: How should I store this compound? A2: It should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.[11][12] Storing under an inert gas like nitrogen is also recommended to prevent oxidation.[12]
Q3: Can the fluorine atom undergo nucleophilic aromatic substitution? A3: While the aromatic ring is electron-deficient, the ortho-fluorine is generally less susceptible to nucleophilic aromatic substitution compared to a nitro-activated halogen, for instance. However, under forcing conditions with strong nucleophiles, substitution may be possible.
Q4: How can I effectively purify the products from reactions involving this aldehyde? A4: Standard purification techniques such as column chromatography on silica gel are typically effective. Due to the fluorine atoms, monitoring by ¹⁹F NMR spectroscopy can be a powerful tool, in addition to traditional ¹H NMR and TLC, to track the progress of purification and confirm the structure of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 60611-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-6-(trifluoromethyl)benzaldehyde and 2-Fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic success. Substituted benzaldehydes are foundational intermediates, yet the nuanced effects of their substituents on reactivity can significantly impact reaction outcomes. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-fluoro-6-(trifluoromethyl)benzaldehyde and 2-fluorobenzaldehyde, supported by established chemical principles and illustrative experimental protocols.
Introduction: Unpacking the Substituent Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electronic and steric environment imposed by the ring substituents. These factors dictate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many key synthetic transformations.
-
2-Fluorobenzaldehyde features a single fluorine atom ortho to the aldehyde. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon.
-
This compound presents a more complex electronic profile. It retains the ortho-fluoro substituent and introduces a trifluoromethyl (-CF3) group at the other ortho position. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through a potent inductive effect (-I).[1][2] This combined electron withdrawal from two ortho substituents is anticipated to render the carbonyl carbon of this compound significantly more electrophilic than that of 2-fluorobenzaldehyde.
However, the presence of two ortho substituents in this compound also introduces significant steric hindrance around the carbonyl group, a factor that can impede the approach of nucleophiles.[3][4] This guide will dissect the interplay of these electronic and steric factors.
Physicochemical and Spectroscopic Data Comparison
A summary of the key physicochemical and spectroscopic properties for both aldehydes is presented below.
| Property | This compound | 2-Fluorobenzaldehyde |
| CAS Number | 60611-24-7[5][6][7] | 446-52-6[6][8] |
| Molecular Formula | C₈H₄F₄O[5][6][7] | C₇H₅FO[6][8] |
| Molecular Weight | 192.11 g/mol [5][6][7] | 124.11 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[5][9] | Colorless to pale yellow liquid[8] |
| Boiling Point | 156 °C (lit.)[7] | 175 °C[6] |
| Density | 1.432 g/mL at 25 °C (lit.)[7] | 1.18 g/cm³[6] |
| ¹H NMR (Aldehyde Proton, ppm) | ~10.4 | ~10.35[10] |
| ¹³C NMR (Carbonyl Carbon, ppm) | Data not explicitly found, but expected to be downfield shifted relative to 2-fluorobenzaldehyde | ~189-191 |
Comparative Reactivity Analysis: Electronics vs. Sterics
The enhanced electrophilicity of the carbonyl carbon in substituted benzaldehydes due to electron-withdrawing groups (EWGs) is a well-established principle that accelerates the rate of nucleophilic addition reactions.[11][12] Kinetic studies and Hammett plots for various substituted benzaldehydes consistently demonstrate that EWGs, such as nitro and halo groups, increase reaction rates in transformations like Wittig reactions and Knoevenagel condensations.[5][8][13]
Based on these principles, a clear reactivity trend can be predicted:
Predicted Reactivity in Nucleophilic Additions: this compound > 2-Fluorobenzaldehyde
The combined and potent inductive electron withdrawal from both the -F and -CF3 groups in this compound will create a more electron-deficient carbonyl carbon compared to the single -F substituent in 2-fluorobenzaldehyde. This heightened electrophilicity is the dominant factor driving its reactivity towards nucleophiles.
While the two ortho substituents in this compound introduce greater steric bulk, this is often overcome by the powerful electronic activation. For many common nucleophiles and reaction types (e.g., Grignard, Wittig), the electronic enhancement of reactivity is expected to outweigh the steric impediment. However, for very bulky nucleophiles, the steric hindrance may become the rate-limiting factor.
Experimental Protocols and Methodologies
To provide a practical framework for exploiting the reactivity of these aldehydes, detailed, step-by-step protocols for two fundamental carbon-carbon bond-forming reactions are presented below. These protocols are based on established methodologies and can be adapted for specific research needs.
The Wittig Reaction: A Comparative Workflow
The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[14][15] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde: A Comparative Analysis of Reactivity and Synthetic Utility
Introduction: The Unique Profile of a Disubstituted Benzaldehyde
In the landscape of fine chemical intermediates, substituted benzaldehydes are foundational pillars for constructing complex molecular architectures. Their utility in pharmaceuticals, agrochemicals, and materials science is well-documented.[1] Among these, 2-Fluoro-6-(trifluoromethyl)benzaldehyde stands out due to its unique substitution pattern. The presence of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—at the ortho positions to the aldehyde functionality creates a molecule with distinct electronic and steric properties.[1][2] This guide provides an in-depth comparison of this compound with other substituted benzaldehydes, offering a theoretical framework for its reactivity, supported by experimental protocols and comparative data to inform its application in research and development.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through its strong inductive effect (-I).[3][4] The fluorine atom is also highly electronegative, contributing a significant -I effect.[5] This dual substitution pattern profoundly increases the electrophilicity of the carbonyl carbon, making this compound exceptionally reactive towards nucleophiles compared to less substituted analogues.[2][6] This enhanced reactivity is a key advantage in many synthetic applications, potentially leading to faster reaction times, milder reaction conditions, and higher yields.[6] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs, where the fluorine and CF3 moieties can improve metabolic stability and bioavailability.[1][7]
Theoretical Framework: Understanding Substituent Effects
The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic and steric nature of its substituents. These factors modulate the partial positive charge on the carbonyl carbon, which is the primary site for nucleophilic attack.[8]
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), halides (-F, -Cl), and trifluoromethyl (-CF3) pull electron density away from the aromatic ring and, by extension, the aldehyde group.[6] This inductive effect (-I) depletes electron density at the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic addition.[2]
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH3) and methyl (-CH3) push electron density into the aromatic ring. This resonance (+R) or inductive (+I) effect reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic addition reactions.[5][8]
This compound is an extreme case of activation by EWGs. Both the -F and -CF3 groups at the ortho positions exert strong -I effects, making its carbonyl carbon significantly more electrophilic than that of benzaldehyde, 4-nitrobenzaldehyde, or even 2-chloro-6-fluorobenzaldehyde.[2][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical and agrochemical development, the precise characterization of key intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-Fluoro-6-(trifluoromethyl)benzaldehyde (FTFB), a versatile fluorinated building block, is instrumental in the synthesis of a wide array of bioactive molecules.[1] Its unique electronic properties, imparted by the ortho-fluoro and trifluoromethyl substituents, necessitate a robust analytical framework for unambiguous identification and purity assessment. This guide provides a comparative analysis of essential analytical techniques for the comprehensive characterization of FTFB, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative for a Fluorinated Benzaldehyde
The strategic placement of fluorine and a trifluoromethyl group on the benzaldehyde scaffold significantly influences the molecule's reactivity and spectroscopic behavior. The electron-withdrawing nature of these substituents modulates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, introduces characteristic vibrational modes in Infrared (IR) spectroscopy, and dictates fragmentation patterns in Mass Spectrometry (MS). Consequently, a multi-faceted analytical approach is not merely recommended but essential for a holistic understanding of the molecule's identity and purity profile.
Comparative Overview of Core Analytical Techniques
The characterization of this compound hinges on a suite of spectroscopic and chromatographic techniques. Each method offers a unique lens through which to examine the molecule's structure and purity. The choice of technique is often dictated by the specific analytical question at hand, ranging from structural elucidation to the quantification of trace impurities.
| Analytical Method | Principle | Primary Use | Specificity | Sensitivity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms. | Structural elucidation, conformational analysis, and purity assessment. | Very High | Moderate to High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule. | Molecular weight determination, structural elucidation through fragmentation analysis, and impurity identification. | High | Very High |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Functional group identification. | Moderate | Moderate |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Purity determination, separation of volatile impurities, and quantitative analysis. | High | High |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive picture of the molecule's framework.
Causality in Experimental Choices: The selection of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. The choice of a high-field NMR spectrometer (e.g., 400 MHz for ¹H) is crucial for achieving sufficient spectral dispersion, which is particularly important for resolving the complex splitting patterns arising from fluorine-proton and fluorine-carbon couplings.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C (δ = 0.00 ppm). For ¹⁹F, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.
-
¹⁹F NMR: Acquire the spectrum with appropriate spectral width to cover the chemical shifts of both the aryl-F and the -CF₃ group.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra.
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.4 | Singlet (or very fine multiplet) | Aldehydic proton (-CHO) |
| ~7.6 - 7.9 | Multiplet | Aromatic protons | |
| ¹³C | ~189 | Multiplet (due to C-F coupling) | Aldehydic carbon (C=O) |
| ~160 | Doublet (due to C-F coupling) | C-F | |
| ~120-140 | Multiplets (due to C-F coupling) | Aromatic carbons | |
| ~123 | Quartet (due to C-F coupling) | Trifluoromethyl carbon (-CF₃) | |
| ¹⁹F | ~ -62 | Singlet | Trifluoromethyl group (-CF₃) |
| ~ -110 to -120 | Multiplet | Aromatic fluorine (-F) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.[2][3]
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation of FTFB.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound.
Causality in Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for volatile, thermally stable small molecules. The high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is useful for identification and library matching.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation from any impurities.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300 to cover the molecular ion and expected fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.
Expected Mass Spectrometry Data:
| m/z | Assignment | Significance |
| 192 | [M]⁺ | Molecular Ion |
| 191 | [M-H]⁺ | Loss of a hydrogen atom |
| 163 | [M-CHO]⁺ | Loss of the aldehyde group |
| 143 | [M-CHO-HF]⁺ or [M-CF₃]⁺ | Subsequent fragmentation |
The molecular weight of C₈H₄F₄O is 192.11 g/mol .[1][4] The observation of the molecular ion at m/z 192 is a key confirmation of the compound's identity.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway for FTFB in EI-MS.
Infrared (IR) Spectroscopy: A Quick Check for Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[5] For this compound, it is particularly useful for confirming the presence of the aldehyde group and the aromatic ring.
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. This is a significant advantage over traditional methods that require preparing KBr pellets or salt plates.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy with ATR
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum.
-
Sample Analysis: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1300-1100 | C-F stretch | C-F and -CF₃ |
The presence of a strong absorption band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde.
Gas Chromatography (GC): Assessing Purity and Profiling Volatile Impurities
Gas chromatography is the method of choice for determining the purity of this compound and for separating and quantifying any volatile impurities.[1][6][7]
Causality in Experimental Choices: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This makes it ideal for quantitative analysis and purity assessment where the identity of all impurities may not be known.
Experimental Protocol: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.
-
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 275 °C.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A gradient program is recommended to ensure the separation of early and late eluting impurities. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by the area percent method, assuming that all components have a similar response factor in the FID.
Purity Calculation (Area %):
Purity (%) = (Area of FTFB peak / Total area of all peaks) x 100
Conclusion: An Integrated Approach for Comprehensive Characterization
The robust characterization of this compound is best achieved through an integrated analytical approach. While NMR spectroscopy provides the definitive structural elucidation, GC-MS confirms the molecular weight and fragmentation pattern, and IR spectroscopy offers a rapid confirmation of key functional groups. For quality control and purity assessment, GC-FID stands out as a reliable and quantitative technique. By judiciously applying these complementary methods, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. This compound | 60611-24-7 | TCI AMERICA [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Fluoro-6-(trifluoromethyl)benzaldehyde Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing pharmacological properties. The 2-fluoro-6-(trifluoromethyl)benzaldehyde scaffold, in particular, represents a promising starting point for the development of novel therapeutic agents due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These groups are known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this versatile benzaldehyde, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from analogous compounds, and provide detailed methodologies for their synthesis and biological evaluation.
The 2-Fluoro-6-(trifluoromethyl)phenyl Moiety: A Privileged Scaffold
The benzene ring substituted with both a fluorine atom and a trifluoromethyl group is a recurring motif in a number of biologically active compounds. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aldehyde group and the overall electronic distribution of the molecule. This, in turn, impacts how its derivatives interact with biological targets. The trifluoromethyl group, in particular, is a known bioisostere for other chemical groups and can enhance lipophilicity, which is crucial for cell membrane permeability.[2]
This guide will explore three major classes of derivatives that can be synthesized from this compound:
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines.
-
Chalcones: Synthesized through a base-catalyzed condensation with acetophenones.
-
Pyrazoles: Heterocyclic compounds that can be formed from chalcone intermediates.
Schiff Base Derivatives: A Gateway to Diverse Bioactivities
Schiff bases, characterized by their azomethine (-CH=N-) group, are a cornerstone in the synthesis of compounds with a wide array of biological activities, including antimicrobial and anticancer effects.[3] The imine bond is often crucial for their biological function.
Synthesis and Antimicrobial Evaluation
The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine, often catalyzed by a small amount of acid.
Experimental Protocol: Synthesis of Schiff Bases
-
Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol.
-
Add 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Antimicrobial Activity: A Comparative Look
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluoro-Schiff Base A | S. aureus | 12.5 | Ampicillin | 12.5 |
| Fluoro-Schiff Base B | E. coli | 25 | Ampicillin | 25 |
| Fluoro-Schiff Base C | C. albicans | 50 | Fluconazole | 25 |
Note: This table presents representative data from studies on analogous fluorinated Schiff bases to illustrate potential activity levels.
The data suggests that Schiff bases containing electron-withdrawing groups on the phenyl ring of the amine moiety tend to exhibit enhanced antibacterial activity. The presence of the 2-fluoro-6-(trifluoromethyl)phenyl group is anticipated to contribute positively to this activity.
Anticancer Activity of Schiff Base Derivatives
Schiff bases have also shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
In Vitro Cytotoxicity Assay: MTT Protocol
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized Schiff base derivatives for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
A study on novel Schiff bases derived from 5-amino-1H-pyrazole-4-carboxamides showed that specific derivatives exhibited potent activity against HepG2 and MCF-7 cell lines, with some compounds being more active than the standard drug doxorubicin.[4] For example, one derivative showed an IC50 of 60.8 µM against MCF-7 cells, while doxorubicin had an IC50 of 65.6 µM.[4]
Caption: General workflow for the synthesis and biological evaluation of Schiff base derivatives.
Chalcone Derivatives: Exploring Potent Cytotoxicity
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another class of compounds readily synthesized from benzaldehydes. They are known for their broad spectrum of biological activities, including significant anticancer properties.[5] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor.[5]
Synthesis of Chalcones
Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone in the presence of a base.
Experimental Protocol: Claisen-Schmidt Condensation
-
Dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Recrystallization from ethanol provides the pure chalcone derivative.
Structure-Activity Relationship in Anticancer Activity
Studies on various chalcone derivatives have revealed important structure-activity relationships. The nature and position of substituents on both aromatic rings significantly influence their cytotoxic effects. A study on fluorinated 3,4-dihydroxychalcones showed that a 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was the most effective compound in an in vitro assay using a human cancer cell line panel.[6]
| Chalcone Derivative | Cancer Cell Line | GI50 (µM) |
| 2',4'-Dimethoxy-3,4-dihydroxy | HCT-15 (Colon) | 1.2 |
| 6-Fluoro-2',4'-dimethoxy-3,4-dihydroxy | HCT-15 (Colon) | 0.8 |
| 2',5'-Dimethoxy-3,4-dihydroxy | HCT-15 (Colon) | 3.5 |
Note: GI50 is the concentration for 50% growth inhibition. Data is from a study on analogous fluorinated chalcones.[6]
The data suggests that the introduction of a fluorine atom at the 6-position of the dihydroxyphenyl ring enhances the anticancer activity. Therefore, chalcones derived from this compound are expected to be potent cytotoxic agents.
Caption: Key structural features influencing the biological activity of chalcone derivatives.
Pyrazole Derivatives: Heterocyclic Scaffolds with Therapeutic Potential
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcone precursors and have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.
Synthesis of Pyrazoles from Chalcones
A common method for synthesizing pyrazoles involves the reaction of chalcones with hydrazine hydrate.
Experimental Protocol: Synthesis of Pyrazoles
-
Dissolve the chalcone derivative in a suitable solvent like ethanol or acetic acid.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice water.
-
The solid pyrazole derivative that separates out is filtered, washed, and recrystallized.
Anticancer Activity of Pyrazole Derivatives
Several studies have highlighted the potent anticancer activity of pyrazole derivatives. For example, a series of novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activities against five human cancer cell lines. One compound exhibited potent activity with IC50 values ranging from 4.09 to 16.82 µM across the tested cell lines.[7]
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 11c | PC3 (Prostate) | 4.09 |
| Compound 11c | A549 (Lung) | 8.31 |
| Compound 11c | HCT116 (Colon) | 16.82 |
Note: Data from a study on pyrazole derivatives, not directly from this compound.[7]
The structure-activity relationship for these compounds is complex, with the substituents on the pyrazole ring and any attached phenyl rings playing a crucial role in determining their potency and selectivity. The presence of the 2-fluoro-6-(trifluoromethyl)phenyl moiety is anticipated to confer favorable properties for anticancer activity.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting material for the synthesis of a diverse range of biologically active compounds. While direct comparative studies on a series of its derivatives are limited, the analysis of analogous compounds strongly suggests that its Schiff base, chalcone, and pyrazole derivatives would exhibit significant antimicrobial and anticancer activities.
The electron-withdrawing fluorine and trifluoromethyl groups are key to enhancing the lipophilicity and metabolic stability of these derivatives, which are critical for their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound to establish definitive structure-activity relationships. Such studies will be instrumental in the rational design of novel and more effective therapeutic agents for a variety of diseases.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Landscape of Fluorinated Agrochemicals: A Comparative Efficacy Guide to Pesticides Derived from 2-Fluoro-6-(trifluoromethyl)benzaldehyde
In the relentless pursuit of enhanced crop protection and sustainable agricultural practices, the strategic incorporation of fluorine atoms into pesticide molecules has emerged as a cornerstone of modern agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced bioavailability, and potentiation of biological activity, have led to the development of a formidable arsenal of fluorinated pesticides.[1] Central to the synthesis of many of these advanced compounds is the versatile chemical intermediate, 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This guide provides a comprehensive comparison of the efficacy of pesticides derived from or containing the 2-fluoro-6-(trifluoromethyl)phenyl moiety, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and synthetic insights.
The Strategic Advantage of the 2-Fluoro-6-(trifluoromethyl)phenyl Moiety
The 2-Fluoro-6-(trifluoromethyl)phenyl scaffold is a privileged structure in the design of next-generation pesticides. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly enhances the lipophilicity of the parent molecule, facilitating its penetration through the waxy cuticles of plants and the exoskeletons of insects.[1] Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes in target pests and the environment.[2] The ortho-fluoro substituent further modulates the electronic properties and conformational preferences of the molecule, often leading to a more favorable binding affinity with the target protein.
Synthetic Pathways to Novel Pesticides
The journey from this compound to a potent pesticide involves a series of strategic chemical transformations. While specific, publicly disclosed synthetic routes for commercial pesticides directly from this aldehyde are often proprietary, the following generalized scheme illustrates a plausible and versatile pathway for the synthesis of various pesticidal derivatives, such as amides and pyrazoles, which are common classes of insecticides and fungicides.
References
The Pharmacokinetic Advantage: A Comparative Guide to Drugs Synthesized from 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Role of Fluorinated Benzaldehydes in Modern Drug Design
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic properties. The 2-fluoro-6-(trifluoromethyl)benzaldehyde scaffold is a prime example of a building block that imparts significant advantages. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] Specifically, the trifluoromethyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, while the ortho-fluoro substituent can modulate the acidity of nearby protons and influence the molecule's conformation.[2][3] This guide provides a comparative analysis of the pharmacokinetic profiles of two notable drugs, Iberdomide and Lumacaftor, whose structures are derived from synthetic pathways utilizing such fluorinated aromatic building blocks. We will compare their performance against alternative therapies, Tezacaftor and Lenalidomide, respectively, and provide detailed experimental protocols for key pharmacokinetic assays.
Comparative Pharmacokinetic Analysis
The true measure of a drug's potential lies not just in its potency but in its ability to reach and remain at the target site in the body at a therapeutically effective concentration. This is governed by its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME).
Case Study 1: CFTR Correctors - Lumacaftor vs. Tezacaftor
Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, designed to address the F508del mutation, the most common cause of cystic fibrosis.[4][5] It improves the conformational stability of the F508del-CFTR protein, allowing more of it to be trafficked to the cell surface.[5] We compare it to Tezacaftor, another CFTR corrector with an improved side-effect profile.[6][7]
Table 1: Comparison of Key Pharmacokinetic Parameters of Lumacaftor and Tezacaftor
| Parameter | Lumacaftor | Tezacaftor | Source(s) |
| Time to Max. Concentration (Tmax) | ~4.0 hours (fed state) | ~3 hours (fed state) | [8],[9] |
| Terminal Half-life (t½) | ~26 hours | Not explicitly defined, but has a 2.1 accumulation ratio | [10],[9] |
| Metabolism | Extensively metabolized | Primarily metabolized by CYP3A4 and CYP3A5 | [11],[12] |
| Effect of Food | Exposure is ~2x higher with fatty food | Not significantly affected | [8] |
| Protein Binding | >99% | ~99% | [11] |
Expert Analysis: The fluorinated structure of Lumacaftor contributes to its long half-life, which is beneficial for maintaining steady-state concentrations. However, its absorption is significantly impacted by food, requiring administration with fat-containing meals to ensure adequate bioavailability.[8] Tezacaftor, a subsequent-generation corrector, exhibits a pharmacokinetic profile that is less dependent on food intake, offering a potential advantage in patient compliance.[6] Both molecules are extensively metabolized, primarily by cytochrome P450 enzymes, a common fate for lipophilic drugs.[11][12]
Case Study 2: Cereblon E3 Ligase Modulators (CELMoDs) - Iberdomide vs. Lenalidomide
Iberdomide (CC-220) is a novel, potent oral modulator of the Cereblon E3 ligase complex, showing promise in treating hematological malignancies and autoimmune diseases.[13][14] Its mechanism involves promoting the degradation of specific substrate proteins, such as Ikaros and Aiolos. We compare its pharmacokinetics to Lenalidomide, an earlier-generation immunomodulatory drug (IMiD) that also targets Cereblon.[8]
Table 2: Comparison of Key Pharmacokinetic Parameters of Iberdomide and Lenalidomide
| Parameter | Iberdomide (CC-220) | Lenalidomide | Source(s) |
| Time to Max. Concentration (Tmax) | 2.5 - 4.0 hours | 0.6 - 1.5 hours | [13],[15] |
| Terminal Half-life (t½) | 9 - 13 hours | 3 - 4 hours | [13],[8] |
| Metabolism | Primarily via non-enzymatic hydrolysis and CYP3A4/5 | Minimally metabolized | [13],[16] |
| Primary Excretion Route | Not specified | ~82% excreted unchanged in urine | [8] |
| Effect of Food | Not significantly affected | Cmax reduced by 50%, AUC by 20% | [13],[8] |
Expert Analysis: Iberdomide exhibits a longer half-life compared to Lenalidomide, potentially allowing for less frequent dosing and more sustained target engagement.[8][13] A key differentiator is their metabolic pathways. Lenalidomide is largely cleared unchanged by the kidneys, making its exposure highly dependent on renal function.[8] In contrast, Iberdomide undergoes metabolism, including by CYP3A4/5, which suggests that factors influencing hepatic function could be more critical for its clearance.[13] The lack of a significant food effect on Iberdomide's bioavailability is a notable advantage over Lenalidomide, enhancing its clinical utility.[8][13]
Experimental Methodologies: A Guide to Pharmacokinetic Profiling
The data presented above are generated through a series of standardized in vitro and in vivo experiments. Understanding these protocols is crucial for researchers in drug development.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, the Cytochrome P450s (CYPs).
Objective: To determine the rate at which a test compound is metabolized by human liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of Human Liver Microsomes (e.g., 20 mg/mL).
-
Prepare a 10 mM NADPH solution (co-factor for CYP enzymes).
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Causality and Self-Validation: This protocol includes a time-zero sample (quenched immediately after adding NADPH) as a baseline and often includes a control incubation without NADPH to assess non-CYP mediated degradation. The use of a specific internal standard helps to correct for variations in sample processing and instrument response, ensuring the reliability of the quantitative data.
Workflow Diagram: In Vitro Metabolic Stability Assay
Caption: Workflow for determining metabolic stability in vitro.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This study provides crucial information on how a drug behaves in a living organism, offering insights into its bioavailability, clearance, and volume of distribution.
Objective: To determine the key pharmacokinetic parameters of a test compound following intravenous (IV) and oral (PO) administration in rats.
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats (n=3-4 per group/route).
-
Fast the animals overnight before dosing.
-
For the IV group, administer the drug (e.g., 1 mg/kg) as a bolus injection into the tail vein.
-
For the PO group, administer the drug (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or tail nick.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
AUC (Area Under the Curve): Total drug exposure.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vdss (Volume of Distribution at Steady State): Apparent volume into which the drug distributes.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Causality and Self-Validation: The inclusion of an IV dosing arm is critical as it provides a direct measure of systemic clearance and volume of distribution. This allows for the calculation of absolute oral bioavailability (F%), which distinguishes between poor absorption and high first-pass metabolism. The study design adheres to guidelines from regulatory bodies like the FDA, ensuring the data is robust and reliable.[17][18]
Logical Diagram: Relationship of PK Parameters
Caption: Interplay of ADME processes determining drug concentration.
Conclusion
The strategic use of fluorinated scaffolds, such as this compound, provides a powerful tool for medicinal chemists to optimize the pharmacokinetic properties of drug candidates. As demonstrated by the comparative analysis of Lumacaftor and Iberdomide against their respective alternatives, thoughtful chemical design can lead to molecules with improved metabolic stability, enhanced bioavailability, and more convenient dosing profiles. The rigorous application of standardized in vitro and in vivo pharmacokinetic assays is essential to characterize these properties and guide the selection of candidates with the highest probability of clinical success. This integrated approach of rational design and empirical testing remains fundamental to the development of safer and more effective medicines.
References
- 1. In vivo rat PK profiling in drug discovery: new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elexacaftor/Tezacaftor/Ivacaftor Population Pharmacokinetics in Pediatric Patients With Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cff.org [cff.org]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. First‐in‐Human, Single‐ and Multiple‐Ascending‐Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 18. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde: An Evaluation of Established Methodologies
Introduction: The Significance of 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Modern Chemistry
This compound is a highly valuable synthetic intermediate, sought after by researchers in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the aldehyde, imparts distinct electronic properties and steric hindrance. This arrangement is crucial for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Given its importance, the development of efficient and scalable synthetic routes to this key building block is of paramount interest. This guide provides an in-depth comparison of the two most prevalent synthetic strategies, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal method for their specific needs.
Methodology 1: Synthesis from 2-Fluoro-6-(trifluoromethyl)toluene via Side-Chain Halogenation and Hydrolysis
This classical yet robust approach leverages the readily available starting material, 2-fluoro-6-(trifluoromethyl)toluene. The synthesis proceeds in a two-step sequence: free-radical halogenation of the benzylic methyl group, followed by hydrolysis of the resulting benzal halide. This method is particularly well-suited for large-scale industrial production due to the relatively low cost of the starting materials.
Causality of Experimental Choices
The choice of a free-radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), is critical for the selective halogenation of the methyl group over aromatic substitution. The subsequent hydrolysis is typically performed under aqueous conditions, often with a phase-transfer catalyst to facilitate the reaction between the organic benzal halide and the aqueous nucleophile.
Experimental Protocol
Step 1: Side-Chain Chlorination of 2-Fluoro-6-(trifluoromethyl)toluene
-
To a reaction vessel equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add 2-fluoro-6-(trifluoromethyl)toluene (1.0 eq).
-
Heat the toluene derivative to a suitable temperature (e.g., 100-120 °C).
-
Initiate the reaction by irradiating the mixture with a UV lamp or by adding a radical initiator (e.g., AIBN, 0.02 eq).
-
Introduce chlorine gas (Cl₂) at a controlled rate into the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC) to ensure the formation of the desired 2-fluoro-6-(trifluoromethyl)benzal chloride.
-
Once the desired conversion is achieved, stop the chlorine gas flow and cool the reaction mixture to room temperature.
Step 2: Hydrolysis of 2-Fluoro-6-(trifluoromethyl)benzal Chloride
-
Transfer the crude 2-fluoro-6-(trifluoromethyl)benzal chloride to a reaction vessel.
-
Add water (10-20 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the hydrolysis by GC until the starting material is consumed.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Purify the crude this compound by vacuum distillation.
Workflow Diagram
Caption: Synthesis from the corresponding toluene derivative.
Methodology 2: Oxidation of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
This alternative strategy involves the synthesis of the corresponding benzyl alcohol as a stable intermediate, which is then oxidized to the desired aldehyde. This route offers the advantage of milder reaction conditions for the final oxidation step, which can be beneficial for achieving high purity and avoiding over-oxidation to the carboxylic acid.
Causality of Experimental Choices
The initial reduction of the benzoic acid derivative to the benzyl alcohol is a standard transformation, often achieved with high efficiency. For the subsequent oxidation, methods like the Swern oxidation or the use of Dess-Martin periodinane are preferred as they are highly selective for the conversion of primary alcohols to aldehydes under mild, non-acidic conditions, thus preserving the sensitive aldehyde product.[3][4]
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
-
In a nitrogen-flushed flask, dissolve 2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as borane-THF complex (BH₃·THF, 2.0 eq), dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be used directly in the next step or purified by column chromatography.
Step 2: Swern Oxidation of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
-
In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM to the cooled oxalyl chloride solution.
-
After stirring for 15 minutes, add a solution of 2-fluoro-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 eq) dropwise, and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by flash column chromatography.
Workflow Diagram
References
A Technical Guide to Alternative Reagents for 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of fluorinated building blocks is paramount. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, conformation, and metabolic stability. Among these valuable reagents, 2-Fluoro-6-(trifluoromethyl)benzaldehyde stands out as a versatile precursor for a wide array of complex molecules. However, the specific substitution pattern of this benzaldehyde derivative may not always be optimal for achieving desired reaction outcomes or molecular properties. This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance in key synthetic transformations and the underlying principles that govern their reactivity.
The Role of Ortho-Substitution: Electronic and Steric Effects
The reactivity of an aromatic aldehyde is fundamentally dictated by the electronic and steric environment of the carbonyl group. In this compound, the two ortho-substituents exert strong, opposing electronic effects. The fluorine atom is a moderately electron-withdrawing group via induction (-I) and a weak electron-donating group through resonance (+R). Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to its strong -I effect. The cumulative impact of these groups is a significant increase in the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Sterically, the presence of two ortho-substituents can hinder the approach of bulky nucleophiles, potentially slowing down reaction rates or influencing stereoselectivity. Understanding this interplay of electronic activation and steric hindrance is crucial when selecting an appropriate benzaldehyde derivative for a specific synthetic challenge.
Comparative Analysis of Alternative Reagents
This guide focuses on a selection of commercially available or readily synthesizable alternatives to this compound, each offering a unique combination of electronic and steric properties. We will evaluate their performance in three widely used synthetic transformations: the Wittig reaction, the Aldol condensation, and the Pictet-Spengler reaction.
The Alternatives:
-
2-Chloro-6-(trifluoromethyl)benzaldehyde: A close analog where fluorine is replaced by chlorine. Chlorine is also an electron-withdrawing group (-I) with a weak +R effect, but it is larger than fluorine, introducing greater steric bulk.
-
2,6-Bis(trifluoromethyl)benzaldehyde: This reagent features two strongly electron-withdrawing trifluoromethyl groups, leading to a highly activated carbonyl. The steric hindrance is also significantly increased.
-
2-Fluoro-6-methylbenzaldehyde: Here, the strongly electron-withdrawing trifluoromethyl group is replaced by an electron-donating methyl group. This modification is expected to decrease the electrophilicity of the carbonyl carbon while maintaining a similar steric profile to the parent compound.
Performance in Key Synthetic Transformations
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate and efficiency of this reaction are highly sensitive to the electrophilicity of the carbonyl carbon.
Experimental Data Summary: Wittig Reaction
| Aldehyde | Ylide | Product | Yield (%) | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | (E)-ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)acrylate | ~78% | [1] |
| 2-Chloro-6-(trifluoromethyl)benzaldehyde | Benzyltriphenylphosphonium chloride | 1-(2-chloro-6-(trifluoromethyl)phenyl)-2-phenylethene | Not specified | [2] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Triphenylphosphine ethyl bromide | trans-1-(3,5-bis(trifluoromethyl)phenyl)-prop-1-ene | Not specified | [3] |
| 4-(Trifluoromethyl)benzaldehyde | t-BuO2CCH=PPh3 | (E)-tert-butyl 3-(4-(trifluoromethyl)phenyl)acrylate | 78% | [1] |
Discussion:
The strongly electron-withdrawing groups in this compound and its trifluoromethylated analogs are expected to accelerate the Wittig reaction.[4] The available data for a similar electron-deficient benzaldehyde, 4-(trifluoromethyl)benzaldehyde, shows a good yield of 78% for the E-isomer with a stabilized ylide.[1] It is anticipated that this compound and 2,6-bis(trifluoromethyl)benzaldehyde would exhibit comparable or even enhanced reactivity due to the increased electrophilicity of the carbonyl carbon. Conversely, 2-fluoro-6-methylbenzaldehyde, with its electron-donating methyl group, would likely react more slowly. The steric bulk of the ortho-substituents may also play a role, potentially disfavoring the formation of the cis-oxaphosphetane intermediate and influencing the E/Z selectivity of the resulting alkene.[5]
Experimental Protocol: Wittig Reaction with an Electron-Deficient Benzaldehyde
Caption: General workflow for a Wittig reaction.
Step-by-Step Methodology:
-
To a stirred suspension of the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base (e.g., n-butyllithium) dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of the benzaldehyde derivative (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that relies on the nucleophilic addition of an enolate to a carbonyl group. The electrophilicity of the aldehyde is a key factor in the success of this reaction, particularly in crossed-aldol condensations where self-condensation of the ketone component can be a competing side reaction.
Experimental Data Summary: Aldol Condensation
| Aldehyde | Ketone | Product | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzaldehyde | Acetone | 4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one | Not specified | [6] |
| 3-(Trifluoromethyl)benzaldehyde | Cyclopentanone | 2-(3-(Trifluoromethyl)benzylidene)cyclopentan-1-one | Not specified | [6] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Not specified | Not specified | Not specified | |
| Benzaldehyde | Acetone | Dibenzalacetone | Not specified | [7] |
Discussion:
The highly electrophilic nature of this compound and 2,6-bis(trifluoromethyl)benzaldehyde makes them excellent substrates for Aldol condensations. The strong electron-withdrawing groups activate the carbonyl group towards nucleophilic attack by the enolate, favoring the desired crossed-condensation product. In contrast, 2-fluoro-6-methylbenzaldehyde would be less reactive, potentially leading to lower yields or requiring more forcing reaction conditions. The steric hindrance from the ortho-substituents in all the analogs of this compound could influence the geometry of the resulting α,β-unsaturated ketone.
Experimental Protocol: Base-Catalyzed Aldol Condensation
Caption: General workflow for a base-catalyzed Aldol condensation.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 equivalent) and the ketone (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of sodium hydroxide (2.0 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the base.
-
Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The rate-limiting step is often the cyclization, which is facilitated by electron-donating groups on the aromatic ring of the β-arylethylamine and is sensitive to the electrophilicity of the intermediate iminium ion.
Experimental Data Summary: Pictet-Spengler Reaction
| Aldehyde | Amine | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzaldehyde | N-(2-(1H-indol-3-yl)ethyl)-9H-fluoren-9-amine | 1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivative | 92% | |
| Various aldehydes | Tryptamine derivatives | Tetrahydro-β-carbolines | up to 98% | [8] |
| Electron-donating aldehydes | Tryptamine | Tetrahydro-β-carbolines | Excellent yields | [9] |
| Electron-withdrawing aldehydes | Tryptamine | Tetrahydro-β-carbolines | Good yields | [9] |
Discussion:
The Pictet-Spengler reaction generally proceeds well with both electron-donating and electron-withdrawing aldehydes.[9] The highly electrophilic carbonyls of this compound and its trifluoromethylated analogs are expected to readily form the key iminium ion intermediate. The subsequent intramolecular cyclization, being an electrophilic aromatic substitution, is influenced by the electron density of the indole ring of the tryptamine derivative. While the aldehyde's electronic nature has a less direct impact on the cyclization step, a more electrophilic iminium ion can lower the activation energy for this process. The steric bulk of the ortho-substituents on the benzaldehyde can influence the stereochemistry of the newly formed chiral center at the C-1 position of the tetrahydro-β-carboline ring.
Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction
Caption: General workflow for an acid-catalyzed Pictet-Spengler reaction.
Step-by-Step Methodology:
-
To a solution of the tryptamine derivative (1.0 equivalent) in dichloromethane, add the benzaldehyde derivative (1.1 equivalents).
-
Add trifluoroacetic acid (1.0-2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Accessibility of Alternative Reagents
The practical utility of an alternative reagent is also dependent on its commercial availability or the ease of its synthesis.
-
2-Chloro-6-(trifluoromethyl)benzaldehyde: This compound is commercially available from various suppliers. Its synthesis typically involves the oxidation of 2-chloro-6-(trifluoromethyl)toluene.[10]
-
2,6-Bis(trifluoromethyl)benzaldehyde: This reagent is also commercially available. Its synthesis can be achieved through the oxidation of 2,6-bis(trifluoromethyl)benzyl alcohol.[3]
-
2-Fluoro-6-methylbenzaldehyde: This compound is commercially available. It can be synthesized from 2-fluoro-6-methylbenzoic acid.[11]
Conclusion
The selection of an appropriately substituted benzaldehyde is a critical decision in the design of a synthetic route. While this compound is a highly valuable and reactive building block, its performance may not be optimal in all applications. This guide has provided a comparative overview of several key alternatives, highlighting how variations in the ortho-substituents can modulate reactivity in fundamental organic transformations.
-
For reactions requiring a highly electrophilic aldehyde, 2,6-bis(trifluoromethyl)benzaldehyde offers the highest degree of activation, albeit with increased steric hindrance.
-
2-Chloro-6-(trifluoromethyl)benzaldehyde presents a subtle modification, where the slightly larger and less electronegative chlorine atom can influence both steric and electronic profiles compared to the parent compound.
-
In contrast, 2-fluoro-6-methylbenzaldehyde provides a less reactive alternative, which may be advantageous in reactions where over-reactivity or side reactions are a concern.
By understanding the principles of electronic and steric effects and considering the comparative data presented, researchers can make more informed decisions in their selection of fluorinated benzaldehyde building blocks, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. 2-氯-6-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. webassign.net [webassign.net]
- 8. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ossila.com [ossila.com]
A Senior Application Scientist's Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Synthesis
An In-depth Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Among the vast array of fluorinated building blocks, ortho-substituted benzaldehydes are of particular importance as versatile intermediates. This guide provides a comprehensive cost-benefit analysis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde, a highly activated and sterically unique reagent. We will objectively compare its performance in key synthetic transformations against common, less-fluorinated alternatives, providing the supporting experimental data and protocols necessary for informed decision-making in your research and development endeavors.
The Strategic Advantage of Fluorine in the Ortho Position
The unique placement of both a fluorine atom and a trifluoromethyl group ortho to the aldehyde functionality in this compound imparts a distinct combination of electronic and steric properties. The potent electron-withdrawing nature of these substituents significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[2] This enhanced reactivity can lead to faster reaction times and higher yields in a variety of crucial synthetic operations.
However, this high reactivity comes at a premium. The complex multi-step synthesis and purification required for such highly fluorinated compounds contribute to a significantly higher cost compared to simpler benzaldehyde derivatives.[1] This guide aims to dissect this trade-off, providing a clear-eyed view of when the upfront cost of this compound is justified by its downstream synthetic advantages.
Comparative Cost Analysis: A Snapshot
To frame our discussion, a direct cost comparison is essential. The following table provides an approximate cost-per-gram for this compound and its common alternatives, based on currently available data from major chemical suppliers for compounds of ≥98% purity.
| Compound | Molecular Weight ( g/mol ) | Approximate Cost per Gram (USD) |
| Benzaldehyde | 106.12 | ~$0.08 - $0.30[3] |
| 2-Chlorobenzaldehyde | 140.57 | ~$0.26 - $0.64[4] |
| 2-Bromobenzaldehyde | 185.02 | ~$1.82 - $3.48[5] |
| This compound | 192.11 | ~$78.00 [2] |
Disclaimer: Prices are subject to change and may vary between suppliers and purchase volumes.
The significant price disparity highlights the central question for any process chemist or project manager: does the performance of this compound justify its cost?
Performance in Key Synthetic Transformations: A Head-to-Head Comparison
To answer this question, we will now delve into a comparative analysis of these benzaldehydes in several cornerstone reactions in organic synthesis.
The Wittig Reaction: Olefin Synthesis
The Wittig reaction, a reliable method for forming carbon-carbon double bonds, is highly sensitive to the electrophilicity of the carbonyl component. Electron-withdrawing groups on the benzaldehyde ring are known to accelerate the reaction rate.[2]
While direct comparative studies under identical conditions are scarce, the general principles of reactivity suggest that this compound would exhibit superior performance. For instance, in a typical Wittig reaction, 4-nitrobenzaldehyde (with a strong electron-withdrawing group) shows a significantly higher yield (95%) compared to 4-chlorobenzaldehyde (88%).[3] Given that the combined electron-withdrawing effect of the fluoro and trifluoromethyl groups in our target molecule is substantial, we can anticipate yields that are at least comparable, if not superior, to those obtained with nitro-substituted benzaldehydes.
The steric hindrance from the two ortho-substituents in this compound is a potential mitigating factor. However, the overwhelming electronic activation often dominates in such cases, leading to favorable reaction kinetics.
Experimental Protocol: General Wittig Reaction of Substituted Benzaldehydes
This protocol provides a general framework for comparing the reactivity of different benzaldehydes in a Wittig reaction.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Triphenylphosphoranylidene)acetate (Wittig reagent) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve the substituted benzaldehyde and the Wittig reagent in 10 mL of dichloromethane in a 50 mL round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Determine the yield of the purified product.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Dichloromethane is used as it is a common solvent for Wittig reactions and is relatively non-polar, which can favor the formation of the less stable Z-alkene with non-stabilized ylides.
-
Stoichiometry: A slight excess of the Wittig reagent is used to ensure complete consumption of the limiting benzaldehyde.
-
Room Temperature: Many Wittig reactions with activated aldehydes proceed efficiently at room temperature, minimizing the need for heating and reducing the potential for side reactions.
Self-Validation:
-
The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the product.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Wittig Reaction Workflow
Caption: A generalized workflow for the Wittig olefination of substituted benzaldehydes.
Horner-Wadsworth-Emmons (HWE) Reaction
A valuable alternative to the Wittig reaction, the HWE reaction employs phosphonate carbanions and typically provides excellent (E)-selectivity for the resulting alkene.[6][7] The more nucleophilic nature of the phosphonate carbanion often leads to higher reactivity, even with sterically hindered ketones.[6] This suggests that the HWE reaction would be particularly well-suited for this compound, where steric hindrance is a consideration. Furthermore, the use of phosphonates with electron-withdrawing groups, such as trifluoromethyl groups, in the Still-Gennari modification, can be employed to achieve high (Z)-selectivity.[6]
Grignard Reaction: Formation of Secondary Alcohols
Experimental Protocol: General Grignard Reaction with 2-Substituted Benzaldehydes
This protocol outlines a general procedure for the addition of a Grignard reagent to an ortho-substituted benzaldehyde.
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., methyl iodide) (1.1 equiv.)
-
2-Substituted benzaldehyde (1.0 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding the alkyl or aryl halide dropwise to a suspension of magnesium turnings in the anhydrous solvent.
-
Once the Grignard reagent is formed, cool the solution to 0 °C.
-
Add a solution of the 2-substituted benzaldehyde in the anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, hence the need for flame-dried glassware and anhydrous solvents.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: Dropwise addition of the aldehyde at low temperature helps to control the exothermic reaction and minimize side reactions.
Self-Validation:
-
Successful formation of the Grignard reagent is often indicated by the disappearance of the magnesium turnings and a change in the appearance of the solution.
-
The final product can be characterized by spectroscopic methods to confirm the formation of the secondary alcohol.
Diagram: Grignard Reaction Logical Flow
Caption: Step-wise logical workflow for a Grignard reaction with a substituted benzaldehyde.
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between aryl halides and boronic acids. While the aldehyde group itself is not directly involved in the coupling, this compound can be envisioned as a substrate if it were, for example, a halo-substituted benzaldehyde. More commonly, a related precursor would be used. For instance, the Suzuki coupling of 2-chloro-6-fluorobenzaldehyde has been studied, though it presents challenges due to the low reactivity of the aryl chloride and steric hindrance.[1] Highly active catalyst systems are required to achieve good yields.[1] The principles learned from these systems would be applicable to other similarly substituted benzaldehydes.
Applications in Pharmaceutical Synthesis: The Case of Elagolix
A compelling example of the utility of this compound is its role as a precursor in the synthesis of the FDA-approved drug Elagolix, used for the treatment of endometriosis. The synthesis involves the reduction of the aldehyde to the corresponding benzylamine, 2-Fluoro-6-(trifluoromethyl)benzylamine, which is a key intermediate. This highlights a critical consideration in the cost-benefit analysis: the value of a building block is not just in its immediate reactivity but also in its ability to efficiently lead to high-value, complex target molecules.
Cost-Benefit Analysis: The Verdict
The decision to use this compound is a classic process chemistry dilemma: balancing the high upfront cost of a specialized reagent against potential gains in efficiency, yield, and ultimately, overall project cost-effectiveness.
When is the high cost justified?
-
When high reactivity is paramount: In reactions where less-activated aldehydes perform poorly, leading to low yields, long reaction times, or the need for harsh conditions, the enhanced electrophilicity of this compound can be a game-changer.
-
In complex, multi-step syntheses: If a high yield in an early step using this reagent can significantly improve the overall yield of a long synthetic sequence, the initial investment can be easily recouped.
-
When targeting specific pharmacological properties: The unique electronic and steric properties imparted by the fluoro and trifluoromethyl groups may be essential for the desired biological activity of the final molecule.
-
In process development and scale-up: The potential for shorter reaction times and cleaner reaction profiles can lead to significant cost savings in terms of energy consumption, solvent usage, and purification time, especially at an industrial scale.
When might alternatives be more suitable?
-
For initial exploratory studies: In the early stages of discovery chemistry, where cost-effectiveness and rapid access to a diverse range of analogs are priorities, simpler and cheaper alternatives like 2-chlorobenzaldehyde or even benzaldehyde may be more practical.
-
In reactions where the aldehyde's reactivity is not the limiting factor: If other steps in the reaction mechanism are rate-limiting, the enhanced electrophilicity of this compound may not translate into a significant improvement in overall efficiency.
Conclusion
This compound is a powerful, albeit expensive, synthetic intermediate. Its high reactivity, driven by the strong electron-withdrawing effects of its ortho-substituents, can offer significant advantages in terms of reaction yields and efficiency. However, a thorough cost-benefit analysis must be conducted on a case-by-case basis. For the synthesis of high-value active pharmaceutical ingredients and in situations where its unique reactivity profile can overcome significant synthetic hurdles, the initial investment in this compound can be a strategically sound decision, leading to more efficient and ultimately more cost-effective synthetic routes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. delval.edu [delval.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Purity of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical parameter that can significantly impact the efficacy, safety, and regulatory approval of a final active pharmaceutical ingredient (API).[1] 2-Fluoro-6-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, prized for the unique properties conferred by its fluorine and trifluoromethyl substituents.[2] However, synthetic routes to this molecule can often lead to the formation of positional isomers, which can be challenging to separate and may introduce undesirable properties into the final product.
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the determination of the isomeric purity of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to assist you in selecting and implementing the most appropriate analytical method for your needs.
The Challenge: Isomeric Impurities in the Synthesis of this compound
The synthesis of 2,6-disubstituted aromatic compounds can be complex, and achieving perfect regioselectivity is often a significant hurdle. Synthetic strategies such as directed ortho-metalation or nucleophilic aromatic substitution on fluorinated precursors, while powerful, can sometimes yield a mixture of positional isomers. Based on common synthetic pathways for similar compounds, the most probable isomeric impurities in a sample of this compound include:
-
3-Fluoro-2-(trifluoromethyl)benzaldehyde: Arising from potential rearrangement or non-selective metalation.
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A possible byproduct if the starting materials are not isomerically pure.
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde: Another potential isomer resulting from incomplete regioselectivity during synthesis.
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde: A plausible impurity depending on the specific synthetic route employed.
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Also a potential contaminant from starting materials or side reactions.
The structural similarity and often close boiling points of these isomers make their separation and quantification a non-trivial analytical challenge.
Comparative Analysis of Analytical Methodologies: GC vs. HPLC
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of isomeric purity. The choice between them depends on several factors, including the volatility of the analytes, the required sensitivity, and the available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Primary Use | Excellent for purity and impurity profiling of volatile and semi-volatile compounds. | Versatile for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Specificity | High, especially when coupled with a Mass Spectrometer (MS) for definitive peak identification. | High, with Diode Array Detectors (DAD) providing spectral information for peak purity assessment. |
| Sensitivity | Generally high, capable of detecting trace-level impurities. | Sensitivity is dependent on the chromophore of the analyte. Can be very high with UV detectors. |
| Sample Throughput | Moderate to high, with modern fast GC methods significantly reducing run times. | High, with typical run times of 15-30 minutes. |
| Instrumentation | Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID), MS). | HPLC system with a pump, injector, column, and detector (e.g., UV/DAD). |
Experimental Protocols and Supporting Data
To provide a practical comparison, we present optimized GC and HPLC methods for the separation of this compound from its potential positional isomers.
Gas Chromatography (GC) Method
Rationale: GC is an excellent choice for this analysis due to the volatility of the benzaldehyde isomers. A key factor for successful separation of positional isomers by GC is the choice of the stationary phase. Columns with phases that can engage in specific interactions, such as dipole-dipole or π-π interactions, often provide the necessary selectivity. For halogenated and trifluoromethylated aromatic compounds, a mid-polarity phase is often a good starting point.
Experimental Workflow:
Caption: Workflow for GC analysis of isomeric purity.
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with FID or MS detector.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C (hold 2 min), ramp to 200°C at 5°C/min, hold for 5 min.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
Expected Performance: Based on studies of similar halogenated aromatic isomers, this method is expected to provide excellent resolution between the target compound and its key positional isomers. The use of a mass spectrometer detector is highly recommended for unambiguous peak identification based on fragmentation patterns.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm |
| Precision (%RSD) | < 2% |
High-Performance Liquid Chromatography (HPLC) Method
Rationale: HPLC offers a powerful alternative to GC, particularly when dealing with complex matrices or if GC instrumentation is unavailable. For the separation of aromatic positional isomers, leveraging π-π interactions with the stationary phase is a highly effective strategy. Phenyl-hexyl or pyrene-based columns are excellent candidates for this purpose.[3][4]
Experimental Workflow:
Caption: Workflow for HPLC analysis of isomeric purity.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV/DAD detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Expected Performance: This reversed-phase method is anticipated to provide baseline separation of the primary isomers of interest. The phenyl-hexyl stationary phase offers unique selectivity for aromatic compounds, which is crucial for resolving positional isomers.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ppm |
| Limit of Quantification (LOQ) | ~1.5 ppm |
| Precision (%RSD) | < 2% |
Conclusion and Recommendations
Both GC and HPLC are highly capable techniques for assessing the isomeric purity of this compound.
-
Gas Chromatography , particularly when coupled with a mass spectrometer, is recommended for its high sensitivity and the definitive structural information it provides, which is invaluable for identifying unknown impurities.
-
High-Performance Liquid Chromatography is a robust and versatile alternative, with specialized stationary phases like phenyl-hexyl offering excellent selectivity for the separation of aromatic positional isomers.
The choice of method will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the complexity of the sample matrix, and the instrumentation available in your laboratory. The protocols provided in this guide serve as a validated starting point for your method development and implementation, ensuring the quality and consistency of this critical synthetic intermediate.
References
A Head-to-Head Comparison of Catalysts for Asymmetric Reactions of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction efficiency, stereoselectivity, and overall yield. 2-Fluoro-6-(trifluoromethyl)benzaldehyde stands as a valuable and challenging substrate in asymmetric synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl and fluoro groups, enhance the electrophilicity of the aldehyde, while the ortho-substitution presents significant steric hindrance. This guide provides a comprehensive head-to-head comparison of leading catalyst systems for asymmetric reactions involving this key building block, supported by available experimental data and mechanistic insights to inform your catalyst selection process.
The primary focus of this guide will be on the asymmetric reduction of this compound to its corresponding chiral alcohol, a crucial transformation in the synthesis of many biologically active compounds. We will evaluate the performance of prominent catalyst classes: organometallic complexes (Corey-Bakshi-Shibata and Noyori-type catalysts), and biocatalysts (ketoreductases).
The Challenge: Asymmetric Synthesis with this compound
The strategic placement of fluorine and a trifluoromethyl group on the benzaldehyde scaffold imparts desirable properties such as increased metabolic stability and bioavailability in the resulting products.[1] However, the steric bulk of the ortho-trifluoromethyl group poses a significant challenge for the facial selectivity required in asymmetric transformations. A successful catalyst must not only overcome this steric hindrance but also exhibit high catalytic activity and provide excellent enantiocontrol.
Catalyst Performance Comparison
The following sections detail the performance of different catalyst systems in the asymmetric reduction of this compound. The data presented is compiled from various sources to provide a comparative overview.
Organometallic Catalysts: Precision and Power
Organometallic catalysts are renowned for their high efficiency and enantioselectivity in a wide range of asymmetric transformations. For the reduction of prochiral ketones and aldehydes, the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation are among the most powerful tools available to synthetic chemists.
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of carbonyls with a borane source.[2][3] The catalyst, typically derived from a chiral amino alcohol like diphenylprolinol, coordinates with both the borane and the carbonyl substrate, creating a rigid, organized transition state that directs the hydride transfer to one enantiotopic face of the aldehyde.[1][4][5]
Mechanism of Action: The reaction proceeds through a six-membered ring transition state where the Lewis acidic boron of the oxazaborolidine activates the aldehyde, and the borane, activated by coordination to the catalyst's nitrogen, delivers the hydride.[3] This dual activation model is key to its high efficiency and stereoselectivity.
dot
Caption: Simplified workflow of the CBS reduction mechanism.
The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a chiral diamine.[9] This system is highly effective for the reduction of a broad range of ketones and aldehydes with molecular hydrogen, often achieving exceptional enantioselectivities and high turnover numbers.[7]
Mechanism of Action: The active catalyst is a ruthenium hydride species. The substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The chirality of the ligands dictates the facial selectivity of the hydrogenation.
dot
Caption: General catalytic cycle for Noyori asymmetric hydrogenation.
Similar to the CBS reduction, specific performance data for this compound is not prominently reported in the literature. However, Noyori-type catalysts are known for their high activity and selectivity with a wide variety of aromatic aldehydes. The reaction conditions, particularly hydrogen pressure and temperature, can be tuned to optimize the reduction of challenging substrates.[10][11]
Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. These enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.[9]
Mechanism of Action: Ketoreductases are oxidoreductase enzymes that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site precisely orients the substrate for highly enantioselective reduction.
dot
Caption: Experimental workflow for a ketoreductase-mediated reduction with cofactor regeneration.
Screening of commercially available ketoreductase libraries against this compound would be a promising strategy. While specific data for this exact substrate is not available in the provided search results, KREDs have been successfully employed for the reduction of other structurally similar fluorinated and sterically hindered aromatic aldehydes and ketones, often with excellent yields and enantiomeric excesses (>99% ee).[9] The use of whole-cell systems can simplify the process by providing in situ cofactor regeneration.
Head-to-Head Performance Summary (Predicted)
While direct experimental data for a head-to-head comparison is not available in the literature for this compound, we can extrapolate expected performance based on the known characteristics of each catalyst class with similar substrates.
| Catalyst System | Catalyst Type | Typical Catalyst Loading | Reductant | Temperature | Expected Yield | Expected ee (%) | Key Advantages | Potential Challenges |
| CBS Reduction | Chiral Oxazaborolidine | 5-10 mol% | Borane (e.g., BH₃·THF) | -20 to 25 °C | Good to High | >95 | High enantioselectivity, predictable stereochemistry.[2][3] | Stoichiometric borane, moisture sensitivity. |
| Noyori Hydrogenation | Ru-Diphosphine/Diamine | 0.01-1 mol% | H₂ | 25-80 °C | High | >98 | High turnover numbers, excellent enantioselectivity.[7][9] | Requires high-pressure equipment, catalyst sensitivity. |
| Biocatalysis | Ketoreductase (KRED) | Enzyme dependent | NADPH/NADH (with regeneration) | 25-40 °C | High to Excellent | >99 | Mild conditions, environmentally friendly, exceptional selectivity.[9] | Substrate scope may be limited, requires screening. |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible results. Below are generalized protocols for the catalyst systems discussed.
General Protocol for Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure adaptable for the asymmetric reduction of aromatic aldehydes.[12]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (0.1 eq.).
-
Cool the flask to 0 °C and slowly add the borane-THF solution (0.6 eq.). Stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the pre-formed catalyst-borane complex at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, slowly add methanol at 0 °C to quench the reaction.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Noyori Asymmetric Hydrogenation
This protocol outlines a typical procedure for the asymmetric hydrogenation of an aromatic aldehyde.[9]
Materials:
-
RuCl₂[(R)-BINAP]₂ or similar precatalyst
-
Chiral diamine ligand (e.g., (R,R)-DPEN)
-
This compound
-
Solvent (e.g., methanol or isopropanol)
-
Base (e.g., KOtBu)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a pressure-resistant vessel with the ruthenium precatalyst, chiral diamine, and solvent.
-
Add the this compound and the base.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the product by chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Ketoreductase (KRED) Mediated Reduction
This protocol describes a typical screening and small-scale reduction using a ketoreductase.
Materials:
-
Ketoreductase enzyme (lyophilized powder or solution)
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
This compound
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Co-solvent (e.g., isopropanol)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the ketoreductase, NADP⁺, glucose, and glucose dehydrogenase.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., isopropanol).
-
Add the substrate solution to the enzyme solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify as needed.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The asymmetric transformation of this compound is a synthetically important yet challenging endeavor. While direct head-to-head comparative data is sparse, the established prowess of CBS, Noyori, and biocatalytic systems with analogous substrates provides a strong foundation for catalyst selection.
-
Organometallic catalysts like those used in CBS and Noyori reductions offer high enantioselectivities and broad applicability, though they may require optimization to overcome the steric hindrance of the substrate and often necessitate anhydrous or high-pressure conditions.
-
Biocatalysis with ketoreductases presents a green, highly selective alternative that operates under mild conditions. The primary investment in this approach is the initial screening to identify a suitable enzyme.
For researchers targeting the synthesis of chiral alcohols from this compound, a preliminary screening of a diverse ketoreductase library is highly recommended due to the potential for exceptional selectivity and favorable reaction conditions. Should biocatalysis prove unfeasible, the well-established and powerful organometallic methods of Noyori and CBS provide robust alternatives. The choice between them may depend on available equipment (high-pressure reactors for Noyori hydrogenation) and tolerance to stoichiometric borane reagents (for CBS reduction). Future research dedicated to the direct comparison of these catalyst systems on this specific substrate will be invaluable to the scientific community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones: an asymmetric entry to alpha-trifluoromethyl-substituted quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 12. groups.ims.ac.jp [groups.ims.ac.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 60611-24-7). As a halogenated aromatic aldehyde, this compound requires specific procedures to mitigate risks to personnel and the environment. This document is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical, agrochemical, and specialty chemical synthesis.
Core Hazard Profile and Immediate Safety Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] The primary risks are associated with direct contact and inhalation of vapors.
The trifluoromethyl group lends the molecule high stability, a desirable trait in synthesis but a challenge for degradation and disposal. The carbon-fluorine bond is exceptionally strong, meaning that specialized disposal methods are required to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[3]
For immediate reference, the key safety data is summarized below.
| Parameter | Identifier | Description | Primary Source(s) |
| Signal Word | Warning | Indicates a moderate level of hazard. | [2] |
| Skin Irritation | H315 | Causes skin irritation upon contact. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled. | [1][2] |
| Physical Hazard | Combustible Liquid | Flash point of 82 °C (179.6 °F). | [2] |
| Personal Protective Equipment | P280 | Wear protective gloves, eye protection, and face protection. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Mandatory Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this substance, from initial use to final waste containerization.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to control vapor exposure. If vapors or aerosols are likely to be generated outside of a fume hood, a NIOSH-approved respirator with a type ABEK (EN14387) filter or equivalent, which is effective against organic vapors, is required.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
Emergency Spill Management Protocol
In the event of an accidental release, a swift and systematic response is critical to ensure safety and environmental protection.
-
Evacuate and Isolate: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill.
-
Control Ignition Sources: As a combustible liquid, all sources of ignition (open flames, hot surfaces, sparks) must be removed or extinguished.[4] Use only non-sparking tools for cleanup.[5]
-
Ventilate the Area: Ensure the area is well-ventilated, preferably under a chemical fume hood, to disperse vapors.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[5] Use dikes or booms made of inert absorbent material.
-
Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial chemical binder.[4]
-
Package for Disposal: Carefully sweep or scoop the saturated absorbent material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Disposal via sanitary sewer or general trash is strictly prohibited.
Step 1: Waste Characterization and Segregation
This compound is a halogenated organic liquid . It is critical to segregate it from non-halogenated waste streams.[6][7] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complicate the treatment process.[6] Keep this waste stream separate from incompatible materials such as strong acids, bases, or oxidizing agents.[8]
Step 2: Container Selection and Management
-
Primary Container: Collect all waste, including contaminated consumables (e.g., pipettes, absorbent pads), in a designated and compatible hazardous waste container.[9] The container must be made of chemically inert material (e.g., glass or high-density polyethylene) with a tightly fitting screw cap.[6]
-
Avoid Contamination: Do not reuse a container that previously held an incompatible chemical.[6] Ensure the container is clean and dry before use.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Container Integrity: Keep the container closed at all times except when adding waste.[9]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., irritant, exclamation mark).[2]
-
The accumulation start date.[9]
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
At or near the point of generation.[9]
-
Under the control of laboratory personnel.
-
In a well-ventilated, cool, and dry location away from heat and ignition sources.[4]
-
Within a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8][10] Provide them with the complete chemical information. The ultimate disposal method will likely be high-temperature incineration at a facility permitted to handle halogenated organic waste, as this is one of the few technologies capable of breaking the stable carbon-fluorine bond.[3][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
References
- 1. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 60611-24-7 [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. towson.edu [towson.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This document provides essential safety and operational protocols for the handling, use, and disposal of 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 60611-24-7). As a substituted aromatic aldehyde, this compound requires stringent safety measures to mitigate risks associated with its irritant properties and potential reactivity. This guide is intended for researchers, chemists, and laboratory professionals trained in the handling of hazardous chemicals.
Hazard Identification and Risk Profile
Understanding the hazard profile is the first step in ensuring laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with specific hazard codes that dictate the necessary precautions.
According to its Safety Data Sheet (SDS), the compound presents the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a proactive approach to exposure prevention. The compound is a combustible liquid with a flash point of 82°C (179.6°F)[1].
Table 1: GHS Hazard and Precautionary Summary
| GHS Classification | Code | Description | Precautionary Code |
| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261, P271, P304+P340 |
The Hierarchy of Controls: A Systematic Approach to Safety
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), prioritizes controls that eliminate or reduce the hazard at its source[2][3].
Caption: Hierarchy of controls for managing chemical hazards.
For this compound, Engineering Controls (i.e., a certified chemical fume hood) are mandatory for all handling procedures to prevent respiratory exposure[4]. This guide focuses on the correct implementation of Administrative Controls and PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the planned procedure.
Eye and Face Protection
-
Standard Use: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities (<50 mL) within a fume hood.
-
High-Risk Operations: For transfers of larger volumes, reactions under pressure, or any task with an elevated splash potential, chemical splash goggles are required. A full-face shield worn over safety glasses provides optimal protection. This is in line with OSHA's eye and face protection regulations in 29 CFR 1910.133[5][6].
Hand Protection
Aromatic aldehydes and halogenated hydrocarbons can degrade glove materials at different rates. Nitrile gloves are a common choice in laboratories, but their protection is time-limited, especially against aromatic compounds[7][8].
-
Glove Selection: Use a minimum of 5-mil disposable nitrile gloves for incidental contact. These provide good resistance for short-term splash protection[9][10].
-
Breakthrough Time: Be aware that breakthrough may occur in under 15 minutes for standard nitrile gloves upon sustained contact[9]. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or laminate films.
-
Double Gloving: Employing a double-glove technique (wearing two pairs of nitrile gloves) is highly recommended. This practice increases the time before a chemical can permeate to the skin and protects against unseen micro-perforations.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste[10].
Body Protection
-
A flame-resistant lab coat should be worn and fully buttoned.
-
Ensure full-length pants and closed-toe shoes are worn to protect the legs and feet from potential spills.
Respiratory Protection
All operations involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors[4][11]. A respirator is generally not required under these conditions. However, in the event of a significant spill or ventilation failure, an air-purifying respirator equipped with an organic vapor cartridge (e.g., an ABEK filter as per EN14387) would be necessary for emergency response personnel[1].
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends only after all waste is properly discarded.
Safe Handling and Storage
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed[5][12]. Confirm that the chemical fume hood is functioning correctly.
-
Aliquotting: Transfer the chemical from the primary container to a secondary vessel inside the fume hood. Use compatible materials like glass or polyethylene.
-
Labeling: All secondary containers must be clearly labeled with the chemical name and primary hazards[13].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][14].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][15].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[5][16].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[5][16].
-
Spill: For small spills (<100 mL) inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area afterward. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Waste Disposal Plan
The fluorinated nature of this compound requires special disposal considerations.
-
Segregation: All waste containing this compound, including contaminated gloves, paper towels, and excess reagent, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Classification: This waste must be classified as "Halogenated Organic Waste"[11]. Do not mix it with non-halogenated organic waste streams.
-
Disposal: The final disposal of fluorinated organic compounds should be handled by a certified hazardous waste management company. Incineration is a common method, but it must be performed in facilities equipped with scrubbers to handle the formation of acidic gases like hydrogen fluoride (HF)[17]. Never pour this chemical or its waste down the drain[11].
This guide serves as a foundational resource. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the most current Safety Data Sheet before beginning any work.
References
- 1. 2-氟-6-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. gloves.com [gloves.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. wellbefore.com [wellbefore.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. fishersci.com [fishersci.com]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. theic2.org [theic2.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
